Product packaging for Liarozole(Cat. No.:CAS No. 172282-43-8)

Liarozole

Cat. No.: B8095235
CAS No.: 172282-43-8
M. Wt: 308.8 g/mol
InChI Key: UGFHIPBXIWJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Liarozole is a member of benzimidazoles.
This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.
This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits all-trans-retinoic acid 4-hydroxylase;  effective against hormone-dependent and hormone-independent tumors;  R 75251 is chlorohydrate of R 61405;  a potent inhibitor of retinoic acid metabolism;  USAN name - this compound fumarate
See also: this compound Fumarate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN4 B8095235 Liarozole CAS No. 172282-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFHIPBXIWJXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate)
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048277
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115575-11-6, 171849-18-6, 172282-43-8
Record name Liarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115575-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liarozole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Liarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIAROZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LIAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Liarozole: A Technical Guide to a Potent Retinoic Acid Metabolism Blocking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is an imidazole-containing compound that functions as a potent, orally active retinoic acid metabolism-blocking agent (RAMBA).[1][2] It exerts its effects by inhibiting the cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A. This inhibition leads to an increase in the endogenous levels of atRA in various tissues, including the skin and plasma, thereby mimicking the effects of retinoid administration.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and exploring its therapeutic applications.

Core Mechanism of Action: Inhibition of Retinoic Acid Catabolism

All-trans-retinoic acid is a critical signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). The resulting complex binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.

The intracellular concentration of atRA is tightly regulated by a balance between its synthesis from retinol (Vitamin A) and its degradation. The primary enzymes responsible for atRA catabolism belong to the cytochrome P450 family 26 (CYP26), specifically isoforms CYP26A1, CYP26B1, and CYP26C1.[4][5] These enzymes hydroxylate atRA, primarily to 4-hydroxy-RA, which is a less active metabolite destined for further degradation and elimination.[4][6]

This compound, an imidazole derivative, acts as a competitive inhibitor of these CYP26 enzymes.[1][7] By binding to the active site of the enzyme, it blocks the 4-hydroxylation of atRA, thereby preventing its breakdown.[1][8] This leads to an accumulation of endogenous atRA within cells and tissues, enhancing retinoid signaling without the need for exogenous retinoid administration.[3][9] This mechanism has positioned this compound as a therapeutic agent for conditions responsive to retinoid therapy, such as disorders of keratinization and certain cancers.[7][10][11]

cluster_0 Cellular Retinoid Metabolism & Signaling cluster_1 Pharmacological Intervention Retinol Vitamin A (Retinol) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Synthesis RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binding CYP26 CYP26 Enzymes (A1, B1) atRA->CYP26 Substrate RARE RARE (DNA) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Response Cellular Response (Differentiation, etc.) Gene->Response Metabolites Inactive Metabolites (e.g., 4-OH-RA) CYP26->Metabolites Catabolism This compound This compound This compound->CYP26 Inhibition

Caption: Retinoic acid pathway and this compound's inhibitory action.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity and physiological effects of this compound from various in vitro and in vivo studies.

Table 1: Inhibitory Activity of this compound against Retinoic Acid Metabolism

Enzyme/System Substrate IC50 Value Source
Cytochrome P450 (general) all-trans-retinoic acid 7 µM [1]
Hamster Liver Microsomes all-trans-retinoic acid 2.2 µM [9]
Recombinant CYP26A1 9-cis-retinoic acid 2.1 µM [4]

| MCF-7 Cells (RA Metabolism) | all-trans-retinoic acid | ~1 µM (effective conc.) |[12] |

Table 2: In Vivo Effects of this compound on Endogenous Retinoic Acid Levels

Species/Model Tissue This compound Dose Change in Retinoic Acid Levels Source
Rats Plasma 5 mg/kg p.o. Undetectable to 1.4 ± 0.1 ng/mL [9]
Rats Plasma 20 mg/kg p.o. Undetectable to 2.9 ± 0.1 ng/mL [9]
Ovariectomized Rats Vagina 5 mg/kg p.o. Doubled (1.1 to 2.2 ng/200mg tissue) [9]
Ovariectomized Rats Vagina 20 mg/kg p.o. ~2.4-fold increase (1.1 to 2.6 ng/200mg tissue) [9]

| Human | Skin | 3% topical | Increased to 19 ± 5 ng/g at 18h |[13] |

Table 3: Clinical Efficacy of this compound in Severe Psoriasis

Study Duration This compound Dose Mean Decrease in PASI Score (from baseline) Source
4 Weeks 75 mg b.i.d. 45% [2][14]
8 Weeks 75 mg b.i.d. 69% [2][14]
12 Weeks 75 mg b.i.d. 77% [2][14]

| Up to 12 Months | 75-150 mg b.i.d. | Up to 87% |[2][14] |

Table 4: Clinical Efficacy of this compound in Lamellar Ichthyosis (Phase II/III Trial)

Treatment Group Responder Rate (Week 12)* p-value (vs. Placebo) Source
This compound 75 mg once daily 41% (11/27) N/A [15]
This compound 150 mg once daily 50% (14/28) 0.056 [15]
Placebo 11% (1/9) N/A [15]

*A responder was defined as having at least a 2-point decrease in the Investigator's Global Assessment (IGA) score from baseline.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for two key experimental procedures used in the study of this compound.

Protocol 1: In Vitro CYP26A1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of recombinant human CYP26A1.[16][17][18]

Objective: To quantify the inhibitory potency of this compound against CYP26A1-mediated atRA metabolism.

Materials:

  • Recombinant human CYP26A1 enzyme (e.g., in supersomes)

  • Cytochrome P450 reductase

  • All-trans-retinoic acid (atRA) substrate

  • This compound (test inhibitor)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solvent (e.g., ethyl acetate)

  • Internal standard (e.g., atRA-d5) for mass spectrometry

  • LC-MS/MS system

Methodology:

  • Enzyme Preparation: Pre-incubate recombinant CYP26A1 with P450 reductase to allow for membrane incorporation.[17]

  • Incubation Setup: In a reaction vessel, combine the enzyme-reductase mixture, potassium phosphate buffer, a specific concentration of atRA (typically at or below the Km value), and varying concentrations of this compound (e.g., a serial dilution from 0 to 100 µM).[17][19] A control reaction with no inhibitor is essential.

  • Pre-incubation: Allow the mixture to pre-incubate at 37°C for a short period (e.g., 5 minutes) to permit the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Initiate the metabolic reaction by adding a saturating concentration of NADPH.[17]

  • Reaction Termination: After a fixed incubation time (e.g., 5-10 minutes, within the linear range of product formation), stop the reaction by adding a quenching solvent containing an internal standard.[17]

  • Sample Processing: Extract the remaining substrate and metabolites from the reaction mixture.

  • Analysis: Quantify the amount of atRA metabolite formed (or the depletion of atRA) using a validated LC-MS/MS method.[17]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to calculate the IC50 value.[19]

A Prepare Reagents (CYP26A1, Reductase, atRA, This compound dilutions, Buffer) B Combine Enzyme, Buffer, atRA, and this compound A->B C Pre-incubate at 37°C (5 min) B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C (5-10 min) D->E F Quench Reaction (Add Solvent + Internal Std) E->F G Extract Metabolites F->G H LC-MS/MS Analysis G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for an in vitro CYP26A1 inhibition assay.
Protocol 2: Quantification of Endogenous Retinoic Acid in Biological Samples

This protocol provides a general workflow for the extraction and measurement of atRA from tissues or plasma, as is necessary to evaluate the in vivo effects of this compound.[20][21]

Objective: To accurately measure the concentration of endogenous atRA in biological matrices.

Materials:

  • Tissue or plasma sample

  • Homogenizer (for tissue)

  • Internal standard (e.g., 4,4-dimethyl-RA)

  • Ethanolic KOH for saponification

  • Hexane for extraction

  • HCl to acidify the aqueous phase

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

  • Mobile phase solvents (e.g., acetonitrile, water, with an acidic modifier)

  • All work must be performed under yellow or red light to prevent photoisomerization of retinoids.

Methodology:

  • Sample Collection and Homogenization: Collect blood (for plasma) or tissue samples and immediately process or freeze at -80°C. Homogenize tissue samples in a suitable buffer.[21]

  • Internal Standard Addition: Add a known amount of an internal standard to each sample to correct for extraction losses.[21]

  • Saponification and Initial Extraction: Add ethanolic KOH to the sample to hydrolyze retinyl esters and precipitate proteins. Perform a liquid-liquid extraction with hexane to remove nonpolar lipids and retinol.[21]

  • Acidification and RA Extraction: Acidify the remaining aqueous phase with HCl. Extract the protonated, more nonpolar retinoic acid from the aqueous phase using a fresh aliquot of hexane.[21]

  • Evaporation and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.

  • Analysis: Inject the reconstituted sample into an HPLC or LC-MS/MS system. Separation of atRA from its isomers (e.g., 13-cis-RA) is critical and is achieved through the selection of an appropriate column and gradient elution.[22]

  • Quantification: Generate a standard curve using known amounts of atRA. Calculate the concentration of atRA in the original sample by comparing its peak area to that of the internal standard and referencing the standard curve.[20]

Therapeutic Applications and Clinical Evidence

This compound's ability to elevate endogenous retinoic acid levels has led to its investigation in several clinical settings, primarily in dermatology and oncology.

  • Dermatology: this compound has shown significant efficacy in treating disorders of keratinization. In open-label studies for severe psoriasis, oral this compound (75-150 mg twice daily) resulted in a substantial and progressive decrease in the Psoriasis Area and Severity Index (PASI) score.[2][14] It has also been evaluated for congenital ichthyosis, where it has been granted orphan drug status in the U.S. and Europe.[7][8] Clinical trials have shown that oral this compound can improve scaling and quality of life in patients with lamellar ichthyosis, with an efficacy profile comparable to the systemic retinoid acitretin but with a trend towards a more favorable tolerability profile.[7][15]

  • Oncology: The retinoid-mimetic effects of this compound have prompted its investigation as an anticancer agent.[9][11] By increasing intracellular atRA, this compound can promote differentiation and inhibit the proliferation of certain cancer cells. Studies in MCF-7 human breast cancer cells demonstrated that this compound enhances the antiproliferative effects of atRA by inhibiting its metabolism.[12] It has also been studied in the context of prostate cancer, where it was found to reduce tumor growth and metastasis in preclinical models.[23]

Adverse Effects: The most common adverse effects reported in clinical trials are consistent with hypervitaminosis A and include mucocutaneous effects like dry oral mucosa, headache, and itching.[2][14] These are typically mild and transient. An increase in triglycerides has also been observed in some patients.[2]

Conclusion

This compound is a well-characterized Retinoic Acid Metabolism Blocking Agent that effectively increases endogenous levels of all-trans-retinoic acid by inhibiting CYP26 enzymes. This mechanism provides a novel therapeutic strategy to harness the beneficial effects of retinoids while potentially mitigating some of the toxicities associated with high-dose systemic retinoid administration. Preclinical and clinical data have demonstrated its potential in treating dermatological disorders like psoriasis and ichthyosis, as well as certain types of cancer. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and clinicians working to further understand and develop this class of therapeutic agents.

References

A Technical Guide to NR-V04: A Novel First-in-Class Antitumoral PROTAC Targeting NR4A1 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy due to its immunosuppressive nature. A key mediator of this suppression is the nuclear receptor subfamily 4 group A member 1 (NR4A1), which is overexpressed in various immune and cancer cells within the TME. This technical guide provides an in-depth overview of NR-V04, a novel, first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of NR4A1. Preclinical data demonstrate that NR-V04 effectively degrades NR4A1, leading to a robust anti-tumor immune response and significant tumor growth inhibition in melanoma and colorectal cancer models. This document details the mechanism of action, preclinical data, and key experimental protocols for NR-V04, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to NR-V04

NR-V04 is an investigational small molecule designed to harness the body's own cellular machinery to eliminate a key protein involved in cancer's immune evasion. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] NR-V04 was developed to target NR4A1, a nuclear receptor that plays a critical role in suppressing the anti-tumor functions of various immune cells within the TME.[1][4] By degrading NR4A1, NR-V04 aims to "release the brakes" on the immune system, allowing it to effectively recognize and attack cancer cells.[4]

Mechanism of Action

NR-V04 operates through a novel mechanism of action that leverages the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to NR4A1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]

The proposed mechanism is as follows:

  • Ternary Complex Formation : NR-V04 simultaneously binds to NR4A1 and the VHL E3 ligase, forming a ternary complex.[1][6]

  • Ubiquitination : The close proximity of NR4A1 to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules to NR4A1.

  • Proteasomal Degradation : The polyubiquitinated NR4A1 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2]

This degradation of NR4A1 leads to a cascade of anti-tumor effects within the TME, including the modulation of tumor-infiltrating B cells, effector memory CD8+ T cells, and a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[2][3]

Preclinical Data

In Vitro Efficacy

NR-V04 has demonstrated potent and specific degradation of NR4A1 in various human and mouse melanoma cell lines. The compound induces a dose-dependent reduction in NR4A1 protein levels.[1][6]

Cell LineCancer TypeDC50 (nM)Reference
CHL-1Human Melanoma228.5[1][2][6]
A375Human Melanoma518.8[1][2][6]
WM164Human Melanoma-[2]
M229Human Melanoma-[2]
SM1Mouse Melanoma-[2]
SW1Mouse Melanoma-[2]

DC50: 50% degradation concentration

Notably, NR-V04 selectively degrades NR4A1 without affecting the protein levels of other NR4A family members, NR4A2 and NR4A3, highlighting its specificity.[1]

In Vivo Efficacy and Pharmacodynamics

In vivo studies in mouse models of melanoma and colorectal cancer have shown that NR-V04 significantly inhibits tumor growth and can lead to tumor eradication.[1][2][3]

ParameterValueReference
Dosing Regimen1.8 mg/kg, twice a week (i.p.)[1][7]
NR4A1 Degradation in TumorsSustained for at least 4 days[4][7][8]
EfficacySignificant tumor growth inhibition[1][7]

Pharmacokinetic analysis revealed that NR-V04 has good bioavailability and a prolonged pharmacodynamic effect, with NR4A1 degradation in tumors lasting for several days after administration.[1]

Immunomodulatory Effects

The anti-tumor activity of NR-V04 is largely attributed to its ability to modulate the immune landscape within the TME.

Immune Cell PopulationEffect of NR-V04 TreatmentReference
Tumor-Infiltrating B cellsSignificant increase[1][2][6]
Effector Memory CD8+ T cellsIncrease[2][3]
Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs)Reduction[2][3]

These changes indicate a shift from an immunosuppressive to an active anti-tumor microenvironment.

Experimental Protocols

Western Blot for NR4A1 Degradation

Objective : To quantify the degradation of NR4A1 protein in cancer cell lines following treatment with NR-V04.

Methodology :

  • Cell Culture and Treatment : Plate cancer cells (e.g., CHL-1, A375) and allow them to adhere overnight. Treat the cells with varying concentrations of NR-V04 or DMSO (vehicle control) for 16 hours.

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation : Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of NR4A1 degradation relative to the vehicle control to determine the DC50 value.

Proximity Ligation Assay (PLA) for Ternary Complex Formation

Objective : To visualize the formation of the NR4A1-NR-V04-VHL ternary complex in cells.

Methodology :

  • Cell Culture and Treatment : Seed cells (e.g., CHL-1) on chamber slides. Treat the cells with NR-V04, a negative control compound (e.g., celastrol), or DMSO for 16 hours.[6]

  • Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • PLA Protocol : Follow the manufacturer's protocol for the Duolink PLA kit. Briefly, incubate the cells with primary antibodies against NR4A1 and VHL.

  • Ligation and Amplification : Add PLA probes, ligate the probes in close proximity, and then amplify the signal through rolling circle amplification.

  • Imaging : Visualize the fluorescent PLA signals using a fluorescence microscope. A significant increase in fluorescent puncta in NR-V04-treated cells compared to controls indicates ternary complex formation.[1]

In Vivo Tumor Xenograft Study

Objective : To evaluate the anti-tumor efficacy of NR-V04 in a mouse model.

Methodology :

  • Animal Model : Use immunologically competent mice (e.g., C57BL/6) for syngeneic tumor models (e.g., B16F10 melanoma or MC38 colorectal cancer).

  • Tumor Cell Implantation : Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NR-V04). Administer NR-V04 intraperitoneally at a predetermined dose and schedule (e.g., 1.8 mg/kg, twice weekly).[1][7]

  • Efficacy Assessment : Measure tumor volumes regularly throughout the study. At the end of the study, excise the tumors and weigh them.

  • Pharmacodynamic and Immune Analysis : Collect tumors and other tissues (e.g., spleen) for analysis of NR4A1 protein levels by Western blot and for immunophenotyping by flow cytometry to assess changes in immune cell populations.

Visualizations

Mechanism of Action of NR-V04

NR-V04_Mechanism_of_Action cluster_cell Cancer/Immune Cell cluster_ternary Ternary Complex cluster_outcome Anti-Tumor Outcome NRV04 NR-V04 NR4A1 NR4A1 (Target Protein) NRV04->NR4A1 Binds VHL VHL (E3 Ligase) NRV04->VHL Recruits Ub Ubiquitin NR4A1_bound NR4A1 Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases NRV04_bound NR-V04 NR4A1_bound->NRV04_bound NR4A1_ub Polyubiquitinated NR4A1 VHL_bound VHL NRV04_bound->VHL_bound VHL_bound->Ub Catalyzes Ubiquitination NR4A1_ub->Proteasome Recognized & Degraded Immune_Activation Immune Activation Tumor_Inhibition Tumor Growth Inhibition

Caption: Mechanism of NR-V04-mediated degradation of NR4A1.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start implantation Tumor Cell Implantation (e.g., B16F10) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment_control Vehicle Control Treatment randomization->treatment_control Group 1 treatment_nrv04 NR-V04 Treatment randomization->treatment_nrv04 Group 2 efficacy_assessment Efficacy Assessment (Tumor Volume/Weight) treatment_control->efficacy_assessment treatment_nrv04->efficacy_assessment pd_analysis Pharmacodynamic & Immune Analysis (Western, Flow Cytometry) efficacy_assessment->pd_analysis end End pd_analysis->end

Caption: Workflow for assessing in vivo efficacy of NR-V04.

Signaling Pathway Modulation by NR-V04

Signaling_Pathway NRV04 NR-V04 NR4A1 NR4A1 NRV04->NR4A1 Induces Degradation Immune_Suppression Immune Suppression in TME NR4A1->Immune_Suppression Promotes B_cells Tumor-Infiltrating B Cells T_cells Effector Memory CD8+ T Cells MDSC m-MDSCs Immune_Suppression->B_cells Inhibits Immune_Suppression->T_cells Inhibits Immune_Suppression->MDSC Promotes Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity B_cells->Anti_Tumor_Immunity Contributes to T_cells->Anti_Tumor_Immunity Contributes to MDSC->Anti_Tumor_Immunity Suppresses

Caption: Modulation of the TME by NR-V04-mediated NR4A1 degradation.

References

Liarozole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of liarozole, a potent inhibitor of retinoic acid metabolism. It details the discovery of the compound by Janssen Pharmaceutica, its mechanism of action as a cytochrome P450 inhibitor, and a detailed examination of its chemical synthesis. This document includes structured data on its inhibitory activity, complete experimental protocols for its synthesis, and visualizations of its signaling pathway and manufacturing process to serve as a valuable resource for researchers in oncology and dermatology.

Discovery and Development

This compound, chemically described as (±)-6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole, is an imidazole-containing compound developed by Janssen Pharmaceutica.[1] Initially investigated for its effects on steroid biosynthesis, further research revealed its significant role as a retinoic acid metabolism-blocking agent (RAMBA).[2] this compound has been the subject of numerous studies for its potential therapeutic applications in various conditions, including cancer and dermatological disorders like ichthyosis and psoriasis.[3]

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound exerts its biological effects primarily through the inhibition of cytochrome P450 enzymes, particularly those of the CYP26 family.[1] These enzymes are responsible for the catabolism of all-trans-retinoic acid (ATRA), a crucial signaling molecule involved in cell growth, differentiation, and apoptosis.[2] By blocking the 4-hydroxylation of ATRA, this compound leads to an increase in the endogenous levels of this retinoid in tissues that express CYP26, such as the skin.[4] This elevation of ATRA levels mimics the effects of retinoid administration, leading to its characterization as a "retinoid-mimetic" agent.[2]

Signaling Pathway

The mechanism of action of this compound involves the modulation of the retinoic acid signaling pathway. By inhibiting CYP26 enzymes, this compound prevents the breakdown of ATRA. The resulting accumulation of intracellular ATRA allows it to bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptor complexes then bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular processes.

liarozole_pathway cluster_extra Extracellular Space cluster_intra Intracellular Space Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal Oxidation ATRA All-trans-Retinoic Acid (ATRA) Retinal->ATRA Oxidation CYP26 CYP26 Enzymes Inactive_Metabolites Inactive Metabolites ATRA->Inactive_Metabolites Metabolism RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to This compound This compound This compound->CYP26 Inhibits RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Gene_Transcription->Cellular_Response

Figure 1: this compound's Mechanism of Action.

Chemical Synthesis Process

The chemical synthesis of this compound has been described in the patent literature, specifically in EP-0371559. A synthetic route is also outlined in Lednicer's "The Organic Chemistry of Drug Synthesis, Volume 6." The process involves a multi-step synthesis starting from 3-chlorobenzoyl chloride and anisole.

liarozole_synthesis cluster_synthesis This compound Synthesis Workflow A 3-Chlorobenzoyl Chloride + Anisole B (3-Chlorophenyl)(4-methoxyphenyl)methanone A->B Friedel-Crafts Acylation C (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone B->C Nitration D 4-Amino-5-nitro-3'-chlorobenzophenone C->D Amination E alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzenemethanol D->E Reduction (Ketone) F 1-[alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzyl]imidazole E->F Imidazolation G 1-[alpha-(3,4-Diaminophenyl)-3-chlorobenzyl]imidazole F->G Reduction (Nitro group) H This compound (±)-6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole G->H Cyclization

Figure 2: Chemical Synthesis Workflow of this compound.

Experimental Protocols

The following protocols are based on the synthetic route outlined for this compound and related benzimidazole derivatives.

Synthesis of (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone (Intermediate C)
  • Reaction: To a solution of (3-chlorophenyl)(4-methoxyphenyl)methanone in dichloromethane, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (e.g., 10°C).

  • Work-up: The reaction mixture is stirred for a specified time, then poured into ice water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 4-Amino-5-nitro-3'-chlorobenzophenone (Intermediate D)
  • Reaction: (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone is dissolved in a suitable solvent such as 2-propanol and treated with ammonia gas under pressure at an elevated temperature (e.g., 100°C).

  • Work-up: After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

  • Purification: The product is purified by recrystallization or column chromatography.

Synthesis of alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzenemethanol (Intermediate E)
  • Reaction: The ketone from the previous step is reduced using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent like methanol or ethanol.

  • Work-up: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

  • Purification: The alcohol is purified by column chromatography.

Synthesis of 1-[alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzyl]imidazole (Intermediate F)
  • Reaction: The alcohol is reacted with an imidazolating agent, such as 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Work-up: The reaction mixture is washed with water to remove any unreacted CDI and imidazole. The organic layer is then dried and concentrated.

  • Purification: The product is purified using column chromatography.

Synthesis of 1-[alpha-(3,4-Diaminophenyl)-3-chlorobenzyl]imidazole (Intermediate G)
  • Reaction: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved by catalytic hydrogenation using a catalyst like platinum on carbon in a solvent such as methanol, often with the addition of a small amount of thiophene solution to prevent dehalogenation.

  • Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure.

Synthesis of this compound (Final Product H)
  • Reaction: The resulting diamine is cyclized to form the benzimidazole ring. This is typically achieved by heating with formic acid, often in the presence of a mineral acid like hydrochloric acid.

  • Work-up: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.

  • Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Quantitative Data

This compound's inhibitory activity against key enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme TargetIC50 Value (µM)Reference
CYP26 (Retinoic Acid 4-Hydroxylase)0.44 - 7[2]
CYP26 (in hamster liver microsomes)2.2[2]
Aromatase (CYP19A1)Powerful inhibitor, specific IC50 not consistently reported[3]

Note: IC50 values can vary depending on the specific assay conditions and the biological system used.

Conclusion

This compound is a well-characterized retinoic acid metabolism-blocking agent with a clear mechanism of action and a defined synthetic pathway. Its ability to modulate endogenous retinoic acid levels has made it a valuable tool in dermatological and oncological research. This technical guide provides a foundational resource for scientists and researchers working with or developing this compound and related compounds. Further research may focus on the development of more selective inhibitors and the exploration of new therapeutic applications for this class of molecules.

References

Liarozole as a Cytochrome P450 Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Liarozole is a potent, orally active imidazole-containing compound extensively utilized in research as an inhibitor of specific cytochrome P450 (CYP) enzymes. Initially developed for its antitumoral properties, its primary mechanism of action is the inhibition of retinoic acid (RA) metabolism, leading to its classification as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] By blocking the degradation of endogenous all-trans-retinoic acid (atRA), this compound effectively increases intracellular and plasma levels of this critical signaling molecule, thereby producing retinoid-mimetic effects.[3][4] This guide provides an in-depth technical overview of this compound's function as a CYP inhibitor, its quantitative inhibition profile, relevant experimental protocols, and its application in various research fields.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's principal pharmacological effect stems from its potent inhibition of CYP26, a family of enzymes dedicated to the catabolism of all-trans-retinoic acid.[2][5] The primary pathway for atRA clearance is its hydroxylation at the C4 position, a reaction mediated by CYP26 enzymes (predominantly CYP26A1 and CYP26B1).[6][7] this compound, through its imidazole moiety, binds to the heme iron of the cytochrome P450 enzyme, effectively blocking this metabolic inactivation.[8]

This inhibition leads to an accumulation of endogenous atRA in tissues that express CYP26, such as the skin and various tumors.[1][7] The elevated atRA levels then enhance the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis. This indirect potentiation of retinoid signaling is central to this compound's therapeutic and research applications.[9]

G Retinol All-trans-Retinol (Vitamin A) atRA All-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation CYP26 CYP26A1/B1 (RA 4-Hydroxylase) atRA->CYP26 Substrate Receptors RAR/RXR Nuclear Receptors atRA->Receptors Activation Metabolites Inactive Polar Metabolites CYP26->Metabolites Catalysis This compound This compound This compound->CYP26 Inhibition Gene Target Gene Transcription Receptors->Gene Response Cellular Response (Differentiation, Apoptosis, etc.) Gene->Response

Caption: this compound's mechanism of action on the retinoic acid signaling pathway.

Quantitative Inhibition Data

This compound exhibits inhibitory activity against several cytochrome P450 isozymes. Its potency, represented by the half-maximal inhibitory concentration (IC50), varies depending on the specific enzyme and the experimental system used. The data below is compiled from various in vitro studies.

CYP IsozymeIC50 Value (µM)Experimental SystemSubstrateReference(s)
CYP26A1 7.0Human MCF-7 breast cancer cellsAll-trans-Retinoic Acid[5][10]
2.45Microsomes from human HL60 cellsAll-trans-Retinoic Acid[10]
1.9 - 2.1Recombinant human CYP26A1 in Sf9 cells9-cis-Retinoic Acid[2][10]
CYP26 (general) 0.14Rat liver homogenatesAll-trans-Retinoic Acid[2]
0.26Dunning R3327G prostate tumor homogenatesAll-trans-Retinoic Acid[2]
CYP (unspecified) 1.3Hamster liver microsomes4-oxo-all-trans-Retinoic Acid[2][11]
CYP19A1 (Aromatase) 0.005 - 0.045Human placental microsomesNot Specified[10]
CYP24A1 0.0023Recombinant human CYP24A11,25-dihydroxyvitamin D3[10][12]
CYP2S1 Effective Inhibitor*Microsomes from BEAS2B cellsAQ4N (prodrug)[13]

*A specific IC50 value was not provided in the cited literature, but this compound was demonstrated to be an effective inhibitor of CYP2S1-mediated metabolism.[13]

Experimental Protocols

In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of this compound against a specific CYP isozyme using human liver microsomes. This type of assay is crucial for predicting drug-drug interactions.[14][15]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound to achieve the desired final concentrations for the assay.

    • Prepare a solution of a known CYP isozyme-specific probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[15]

    • Prepare a cofactor solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes (HLMs), and the specific this compound dilution (or vehicle control).

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow this compound to interact with the enzymes.

    • Initiate the metabolic reaction by adding the probe substrate.

    • Immediately following, add the NADPH-generating system to start the enzymatic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

    • Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to an analysis vial or plate.

    • Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reagents: - this compound dilutions - Microsomes (HLM) - Probe Substrate - NADPH Cofactors B Pre-Incubate: HLM + this compound (or vehicle) @ 37°C A->B C Initiate Reaction: Add Probe Substrate & NADPH Cofactors B->C D Incubate: @ 37°C for a defined time C->D E Terminate Reaction: Add cold Acetonitrile (+ Internal Standard) D->E F Sample Processing: Centrifuge to pellet protein E->F G LC-MS/MS Analysis: Quantify metabolite formation F->G H Data Analysis: Calculate % Inhibition & determine IC50 G->H

Caption: General experimental workflow for determining the IC50 of this compound.
Cell-Based Assay for Potentiation of Retinoic Acid Activity

This protocol describes how to assess this compound's ability to enhance the biological effects of atRA in a cell culture model, such as the inhibition of proliferation in MCF-7 human breast cancer cells.[16]

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

    • Seed the cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare treatment media containing:

      • Vehicle control.

      • A fixed, low concentration of all-trans-retinoic acid (e.g., 10 nM).

      • A fixed concentration of this compound alone (e.g., 1 µM).

      • The combination of atRA and this compound at the specified concentrations.

    • Remove the old media from the cells and replace it with the treatment media.

  • Incubation:

    • Incubate the cells for an extended period (e.g., 6-9 days) to allow for significant effects on cell proliferation. Change the treatment media every 2-3 days.

  • Assessment of Cell Proliferation:

    • At the end of the incubation period, assess cell viability/proliferation using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment group compared to the vehicle control.

    • Compare the growth inhibition caused by atRA alone versus the combination of atRA and this compound to determine if this compound potentiates the antiproliferative effect of atRA.

Broader Research Applications

This compound's ability to modulate endogenous retinoid levels makes it a valuable tool in several areas of research:

  • Oncology: this compound has been studied for its antitumoral effects, particularly in prostate and breast cancer.[8][9] It can be used to investigate the role of the retinoic acid pathway in tumor suppression and to enhance the efficacy of retinoid-based therapies.[16]

  • Dermatology: By increasing RA levels in the skin, this compound mimics the effects of topical retinoids. It is used in research models of skin disorders like psoriasis and ichthyosis to study keratinocyte differentiation and proliferation.[1][7][17]

  • Developmental Biology: Given the critical role of retinoic acid in embryonic development, this compound can be used to study the consequences of elevated RA levels. For instance, it has been shown to markedly increase the teratogenic toxicity of atRA in mouse limb bud cell cultures.[18]

  • Vitamin D Metabolism: Beyond RA, this compound is a potent inhibitor of CYP24A1, the enzyme responsible for degrading the active form of Vitamin D (1,25-dihydroxyvitamin D3).[12] This makes it a useful tool for studying the interplay between Vitamin A and Vitamin D signaling pathways in cancer and other diseases.

References

Investigating the Antitumoral Properties of Liarozole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Liarozole is a first-generation, orally active imidazole derivative initially investigated for its antifungal properties and later repurposed for oncology and dermatology due to its unique mechanism of action. It functions primarily as a retinoic acid metabolism blocking agent (RAMBA), leading to a novel therapeutic strategy in certain malignancies. This document provides a comprehensive technical overview of the antitumoral properties of this compound, summarizing key preclinical and clinical findings, outlining relevant experimental methodologies, and visualizing its core mechanism of action and study designs.

Core Mechanism of Action

This compound exerts its antitumoral effects through a dual mechanism, primarily centered on the modulation of retinoic acid (RA) signaling, with a secondary role in steroidogenesis.

  • Retinoic Acid Metabolism Inhibition: The principal mechanism involves the potent inhibition of cytochrome P450-dependent enzymes, specifically CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[1][2][3] By blocking this degradation pathway, this compound increases the intracellular and plasma concentrations of endogenous ATRA.[1][4][5] Elevated ATRA levels enhance signaling through the retinoic acid receptors (RAR) and retinoid X receptors (RXR). The activated RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating transcription to promote cellular differentiation and inhibit proliferation.[1]

  • Aromatase Inhibition: this compound also functions as an effective aromatase (cytochrome P450 19A1) inhibitor.[1][6] This action blocks the conversion of androgens to estrogens, thereby reducing circulating levels of estradiol and estrone.[7] This mechanism is particularly relevant in hormone-sensitive cancers such as estrogen receptor-positive (ER+) breast cancer.[6][7]

Liarozole_Mechanism_of_Action cluster_RA_pathway Retinoid Pathway cluster_steroid_pathway Steroidogenesis Pathway This compound This compound CYP26A1 CYP26A1 (RA 4-Hydroxylase) This compound->CYP26A1 Inhibits Aromatase Aromatase (CYP19A1) This compound->Aromatase Inhibits ATRA_metabolism ATRA Metabolism CYP26A1->ATRA_metabolism Catalyzes Estrogens Estrogens Aromatase->Estrogens Catalyzes ATRA All-trans-Retinoic Acid (ATRA) (Intracellular) ATRA_metabolism->ATRA Decreases Levels ATRA->ATRA_metabolism RAR_RXR RAR/RXR Activation ATRA->RAR_RXR Activates Androgens Androgens Androgens->Estrogens Conversion Hormone_Effects Hormonal Effects: • Decreased Estrogen Levels Estrogens->Hormone_Effects Gene_Transcription Gene Transcription Modulation (via RAREs) RAR_RXR->Gene_Transcription Tumor_Effects Antitumoral Effects: • Increased Differentiation • Decreased Proliferation • Increased Apoptosis Gene_Transcription->Tumor_Effects

Caption: this compound's dual mechanism of action.

Preclinical Antitumoral Activity

In Vitro Studies

This compound has demonstrated modest direct antiproliferative activity but shows significant synergistic effects when combined with retinoic acid. Its primary in vitro effect is the potentiation of retinoid-induced growth inhibition by preventing RA catabolism.

Table 1: Summary of In Vitro Efficacy of this compound

Cell Line Cancer Type This compound Concentration Effect Citation
MCF-7 Human Breast Cancer 10⁻⁵ M 35% inhibition of cell growth alone. [8][9][10]
MCF-7 Human Breast Cancer 10⁻⁶ M >10-fold enhancement of ATRA's antiproliferative effect. [8]
MCF-7 Human Breast Cancer 10⁻⁵ M 87% reduction in the formation of polar ATRA metabolites. [8][10]
DU145 Human Prostate Cancer Not specified Modest effect on cell growth alone. [11]
DU145 Human Prostate Cancer Not specified Significantly amplified pro-apoptotic actions of β-carotene and RA. [11]
PC-3ML-B² Human Prostate Cancer Not specified Failed to inhibit cell proliferation in vitro. [12]
PC-3ML-B² Human Prostate Cancer Not specified Inhibited cell invasion of Matrigel and secretion of type IV collagenase. [12][13]
Hamster Liver Microsomes N/A IC₅₀: 1.3 µM Inhibition of 4-keto-all-trans-retinoic acid (4-keto-RA) metabolism. [14]

| Rat Liver Homogenates | N/A | IC₅₀: 0.14 µM | Inhibition of RA metabolism. |[3] |

In Vivo Animal Studies

Animal models have confirmed the antitumoral efficacy of this compound, demonstrating tumor growth reduction in both androgen-dependent and androgen-independent prostate cancers, as well as in mammary tumors.

Table 2: Summary of In Vivo Efficacy of this compound

Animal Model Cancer Type Finding Citation
Dunning-G Rat Androgen-Dependent Prostate Carcinoma Reduced tumor growth. [15]
Dunning MatLu Rat Androgen-Independent Prostate Carcinoma Reduced tumor growth. [15]
SCID Mice with PC-3ML-B² cells Androgen-Independent Human Prostate Carcinoma Reduced subcutaneous tumor growth and bone metastasis. [12][13]
SCID Mice with PC-3ML-B² cells Androgen-Independent Human Prostate Carcinoma Increased tumor retinoic acid levels. [12][13]

| MNU-induced Rat Model | Mammary Tumors | Dose-dependent anti-tumor effects. |[16] |

Clinical Antitumoral Activity

This compound has been evaluated in several clinical trials, primarily for advanced prostate and breast cancer.

Prostate Cancer

Clinical studies in patients with progressive, metastatic prostate cancer, particularly those who have relapsed after androgen ablation, have shown promising results.

Table 3: Clinical Trial Efficacy of this compound in Advanced Prostate Cancer

Study Phase / Design Patient Population This compound Dosage Key Outcomes Citation
Phase I/II Pilot Study 1 Progressive, post-androgen ablation 150-300 mg twice daily ≥50% PSA reduction in 15 of 30 (50%) evaluable patients. [17]
Phase I/II Pilot Study 2 Progressive, post-androgen ablation 150-300 mg twice daily ≥50% PSA reduction in 10 of 55 (18%) evaluable patients. [17]
Phase III Randomized Trial Metastatic, relapse after first-line endocrine therapy 300 mg twice daily PSA Response (≥50% reduction): 20% for this compound vs. 4% for Cyproterone Acetate (CPA) (P < 0.001). [18]
Phase III Randomized Trial Metastatic, relapse after first-line endocrine therapy 300 mg twice daily Survival: 26% lower risk of death than CPA (adjusted hazard ratio 0.74, P = 0.039). [18]

| Phase I/II Trial | Metastatic, in clinical relapse | Not specified | Objective tumor volume reduction in ~30% of patients with measurable disease. ≥50% PSA reduction in ~50% of patients. |[19] |

Breast Cancer

This compound's dual action as a RAMBA and aromatase inhibitor provides a strong rationale for its use in postmenopausal women with advanced breast cancer.

Table 4: Clinical Trial Efficacy of this compound in Advanced Breast Cancer

Study Phase / Design Patient Population (Postmenopausal) This compound Dosage Response Rate (UICC/WHO criteria) Citation
Three Phase II Studies (Group 1) ER-negative, first relapse (n=16) 150-300 mg twice daily 25% (95% CI 11.0-52.3%) [1][16]
Three Phase II Studies (Group 2) ER-positive or unknown, tamoxifen-refractory (n=16) 150-300 mg twice daily 25% (95% CI 11.0-52.3%) [1][16]
Three Phase II Studies (Group 3) ER-positive, negative, or unknown, chemotherapy-resistant (n=27) 150-300 mg twice daily 11% (95% CI 4.2-29.2%) [1][16]

| Phase II Study | ER-positive or unknown, ≥2 prior hormonal therapies (n=29) | 150-300 mg twice daily | Hormonal Effect: Plasma estradiol decreased from a mean of 17.1 pM to below detection (<9.2 pM) after 1 month (p=0.0005). |[7] |

Other Malignancies

A phase II study of this compound (300 mg twice daily) in 14 patients with advanced non-small cell lung cancer (NSCLC) showed no objective tumor responses, indicating it was ineffective as a single agent in this setting.[20]

Experimental Protocols

The investigation of this compound's properties relies on a variety of standard molecular and cellular biology techniques. Below are detailed, representative methodologies for key assays cited in this compound research.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound, all-trans-retinoic acid (ATRA), and a combination of both in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 9 days, with medium changes every 2-3 days as described in some studies).[8][10]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the drug concentration causing 50% growth inhibition) using non-linear regression analysis.

Experimental_Workflow_MTT start Start: Cancer Cell Line (e.g., MCF-7) seed 1. Cell Seeding (96-well plate) start->seed incubate1 2. Incubation (24h) (Allow attachment) seed->incubate1 treat 3. Treatment Application • Vehicle Control • this compound • ATRA • this compound + ATRA incubate1->treat incubate2 4. Long-Term Incubation (e.g., 9 days with media changes) treat->incubate2 mtt 5. Add MTT Reagent (Incubate 4h) incubate2->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Data Analysis • Calculate % Inhibition • Determine IC50 read->analyze end End: Assess Antiproliferative Effect analyze->end

Caption: Workflow for in vitro cell proliferation analysis.
Retinoic Acid Metabolism Assay (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the metabolites of radiolabeled ATRA.

  • Cell Culture and Pretreatment: Culture cells (e.g., MCF-7) to near confluence.[8] Pre-treat cells with or without this compound at a specified concentration (e.g., 10⁻⁵ M) for a defined period.

  • Radiolabeling: Add [³H]all-trans-retinoic acid to the culture medium and incubate for 4-6 hours to allow for metabolism.

  • Extraction: Collect the culture supernatant. Extract the retinoids and their metabolites using a two-phase solvent system (e.g., ethyl acetate/hexane).

  • HPLC Analysis: Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., a C18 column).

  • Detection: Use a UV detector followed by a radio-flow detector to monitor the elution of retinoids.

  • Quantification: Integrate the peak areas corresponding to the parent [³H]ATRA and its polar metabolites. Calculate the percentage of metabolism and the reduction in metabolite formation in this compound-treated samples compared to controls.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Grow cells (e.g., DU145) on glass coverslips.[11] Treat with this compound, RA, or a combination for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate solution.

  • Labeling Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP, according to the manufacturer's protocol. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining: Counterstain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.

Clinical_Trial_Logic Population Patient Population: Metastatic Prostate Cancer in Relapse After First-Line Endocrine Therapy (n=321) Randomization Randomization Population->Randomization ArmA Treatment Arm A: This compound (300 mg twice daily) Randomization->ArmA Arm A ArmB Treatment Arm B: Cyproterone Acetate (CPA) (100 mg twice daily) Randomization->ArmB Arm B FollowUp Treatment & Follow-up (Until disease progression) ArmA->FollowUp ArmB->FollowUp EndpointPSA Primary Endpoint: PSA Response (≥50% reduction) FollowUp->EndpointPSA EndpointSurvival Secondary Endpoint: Overall Survival FollowUp->EndpointSurvival EndpointPain Other Endpoint: Pain Improvement FollowUp->EndpointPain Results Results: This compound superior to CPA in PSA response and survival. EndpointPSA->Results EndpointSurvival->Results EndpointPain->Results

Caption: Logical flow of a Phase III prostate cancer trial.

Conclusion

This compound represents a targeted therapeutic approach that leverages the endogenous retinoic acid signaling pathway to exert antitumoral effects. Its ability to inhibit RA catabolism effectively increases the concentration of a natural cytodifferentiating agent within tumor cells. Preclinical data robustly support this mechanism, and clinical trials have confirmed its efficacy, particularly in advanced prostate cancer where it demonstrated a survival benefit over an active comparator.[18] Its dual role as an aromatase inhibitor further enhances its potential in hormone-sensitive malignancies like breast cancer.[7][16] While side effects consistent with hypervitaminosis A are common, they are generally manageable.[6][17] The data collectively establish this compound as a proof-of-concept for the RAMBA class of drugs and provide a strong rationale for the continued investigation of this and next-generation agents in oncology.

References

The Retinoid-Mimetic Effects of Liarozole In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (RA). By blocking the degradation of endogenous RA, this compound effectively increases intracellular and plasma concentrations of this critical signaling molecule, thereby producing effects that mimic the administration of exogenous retinoids. This technical guide provides an in-depth overview of the in vivo retinoid-mimetic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's primary mechanism of action is the competitive inhibition of CYP26 enzymes, which are responsible for the 4-hydroxylation of all-trans-retinoic acid, a key step in its inactivation and elimination.[1] This inhibition leads to an accumulation of endogenous RA in tissues that express these enzymes, such as the skin, liver, and prostate.[1][2] The resulting elevated RA levels allow for enhanced activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to the modulation of gene expression and subsequent physiological effects characteristic of retinoids.[3]

The following diagram illustrates the signaling pathway of endogenous retinoic acid and the point of intervention by this compound.

Retinol All-trans Retinol (Vitamin A) RA All-trans Retinoic Acid (RA) Retinol->RA Oxidation RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds and Activates CYP26 CYP26 Enzymes (e.g., CYP26A1, CYP26B1) RA->CYP26 Metabolized by RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Modulates Inactive Inactive Metabolites (e.g., 4-OH-RA, 4-oxo-RA) CYP26->Inactive This compound This compound This compound->CYP26 Inhibits

Caption: this compound's Mechanism of Action.

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative effects of this compound administration across various in vivo models and clinical studies.

Table 1: Effects of this compound on Retinoic Acid Concentrations
Species/TissueThis compound DoseChange in RA ConcentrationReference
Rat Plasma5 mg/kg p.o.Increased to 1.4 +/- 0.1 ng/ml from <0.5 ng/ml[4]
Rat Plasma20 mg/kg p.o.Increased to 2.9 +/- 0.1 ng/ml from <0.5 ng/ml[4]
Rat Vagina5 mg/kgIncreased from 1.1 +/- 0.1 ng to 2.2 +/- 0.2 ng per 200mg tissue[4]
Rat Vagina20 mg/kgIncreased from 1.1 +/- 0.1 ng to 2.6 +/- 0.2 ng per 200mg tissue[4]
Human Skin3% topicalIncreased to 19 +/- 5 ng/g wet wt at 18h[5]
Human Skin3% topicalIncreased to 6 +/- 2 ng/g wet wt at 48h[5]
Human Plasma (with RA)300 mgAttenuated decline in RA AUC, increasing it to 243 ng h-1 ml-1[6]
Table 2: Clinical Efficacy of Oral this compound in Ichthyosis
Study PopulationThis compound DosePrimary Efficacy EndpointResultReference
Moderate/Severe Lamellar Ichthyosis75 mg/day≥ 2-point decrease in IGA at week 1241% responders (11/27)[1][7]
Moderate/Severe Lamellar Ichthyosis150 mg/day≥ 2-point decrease in IGA at week 1250% responders (14/28)[1][7]
Ichthyosis150 mg b.i.d.Marked reduction in skin lesionsObserved in all 12 patients[8]
Ichthyosis150 mg/dayMarked improvement (investigator assessment)67% responders (10/15)[9]
Table 3: Effects of this compound on Gene Expression in Human Epidermis
GeneConditionThis compound TreatmentChange in mRNA ExpressionReference
Keratin 2 (KRT2)Lamellar Ichthyosis75 or 150 mg/day for 4 weeksSignificant decrease[3]
Tumor Necrosis Factor-alpha (TNF-α)Lamellar Ichthyosis75 or 150 mg/day for 4 weeksSignificant decrease[3]
Keratin 4 (KRT4)Lamellar Ichthyosis75 or 150 mg/day for 4 weeksTrend towards increase[3]
CYP26A1Lamellar Ichthyosis75 or 150 mg/day for 4 weeksTrend towards increase[3]
Keratin 4Ichthyosis150 mg b.i.d. for 12 weeksStatistically significant induction[8]
Keratin 13Ichthyosis150 mg b.i.d. for 12 weeksInduced in 2 of 12 patients[8]

Detailed Experimental Protocols

In Vivo Model for Antikeratinizing Activity in Ovariectomized Rats

This protocol, adapted from Van Wauwe et al. (1992), assesses the retinoid-mimetic effects of this compound on vaginal epithelial keratinization.[4]

Start Start: Ovariectomized Rats Estrogen Induce Vaginal Keratinization (Estrogenic Stimulation) Start->Estrogen Treatment Administer this compound or Vehicle (p.o., once daily for 3 days) Estrogen->Treatment Sampling Collect Vaginal Smears and Tissue Treatment->Sampling Analysis1 Microscopic Analysis of Vaginal Smears for Keratinization Sampling->Analysis1 Analysis2 Biochemical Analysis of Vaginal Tissue (RA levels, Keratin expression) Sampling->Analysis2 End End: Assess Reversal of Keratinization Analysis1->End Analysis2->End

Caption: Workflow for Assessing Antikeratinizing Activity.

Methodology:

  • Animal Model: Ovariectomized rats are used to create a hormone-deficient baseline.

  • Induction of Keratinization: Estrogenic compounds are administered to induce a state of vaginal epithelial keratinization.

  • Treatment: Animals are treated orally with this compound (e.g., 5-20 mg/kg) or a vehicle control once daily for three consecutive days.[4]

  • Sample Collection: Vaginal smears are collected for cytological analysis, and vaginal tissue is harvested for biochemical assays.

  • Analysis:

    • Microscopy: Vaginal smears are examined under a microscope to assess the degree of keratinization. A reversal of keratinization is indicative of a retinoid-like effect.

    • Biochemical Assays: Vaginal tissue is processed to measure retinoic acid concentrations using techniques like High-Performance Liquid Chromatography (HPLC). Protein extracts are analyzed by one-dimensional electrophoresis and immunoblotting to assess changes in keratin protein expression (e.g., inhibition of high molecular weight keratins and enhancement of lower molecular weight keratins).[4]

Human Skin Model for Topical this compound Effects

This protocol is based on the study by Kang et al. (1996) to evaluate the effects of topical this compound on human skin.[5]

Methodology:

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Topical Application: A defined area of the skin is treated with a topical formulation of this compound (e.g., 3%), a vehicle control, and potentially a combination of this compound with a low dose of retinoic acid or retinol.[5]

  • Biopsy Collection: Punch biopsies of the treated skin areas are collected at specified time points (e.g., 18, 48, and 96 hours) after application.[5]

  • Analysis:

    • Retinoic Acid Levels: Skin biopsies are analyzed for retinoic acid concentrations using methods such as HPLC.

    • Enzyme Activity: Epidermal homogenates are prepared to measure the activity of retinoic acid 4-hydroxylase (CYP26).

    • Histological Examination: Skin sections are examined for changes in epidermal thickness (hyperplasia) and signs of inflammation (erythema).

Visualizing Logical Relationships

The decision-making process for utilizing this compound as a therapeutic agent can be visualized as follows, highlighting its role as a retinoid-mimetic.

Condition Condition Amenable to Retinoid Therapy? (e.g., Ichthyosis, Psoriasis) Yes Yes Condition->Yes No No Condition->No SideEffects High Potential for Systemic Side Effects? Yes->SideEffects NotIndicated Therapy Not Indicated No->NotIndicated ConsiderRetinoid Consider Systemic Retinoid Therapy Considerthis compound Consider this compound Therapy Mechanism Mechanism: Increase Endogenous RA by Inhibiting CYP26 Considerthis compound->Mechanism YesSE Yes SideEffects->YesSE NoSE No SideEffects->NoSE YesSE->Considerthis compound NoSE->ConsiderRetinoid Outcome Therapeutic Outcome with Potentially Favorable Tolerability Profile Mechanism->Outcome

Caption: Therapeutic Rationale for this compound.

Conclusion

This compound represents a novel approach to retinoid-based therapy. By inhibiting the metabolic degradation of endogenous all-trans retinoic acid, it effectively elevates local and systemic RA levels, producing a range of retinoid-mimetic effects. This has been demonstrated in various in vivo models, where this compound has been shown to reverse keratinization, modulate gene expression in a manner similar to retinoids, and show clinical efficacy in hyperkeratotic skin disorders. The data suggests that this compound can amplify the effects of low-dose retinoids and may offer a therapeutic alternative to conventional retinoid therapy with a potentially more favorable side-effect profile. Further research into the tissue-specific effects and long-term safety of this compound is warranted to fully elucidate its therapeutic potential.

References

Liarozole's Therapeutic Potential in Dermatology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole, an imidazole derivative, represents a promising therapeutic agent in dermatology, primarily through its function as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the cytochrome P450 enzyme system, specifically CYP26A1, this compound elevates endogenous levels of all-trans-retinoic acid (atRA) in the skin. This modulation of retinoid signaling pathways offers a novel approach for the treatment of various hyperkeratotic and inflammatory skin disorders, including ichthyosis and psoriasis. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction

Retinoids are crucial regulators of epidermal proliferation and differentiation.[1] Systemic retinoid therapies, while effective for conditions like psoriasis and ichthyosis, are often associated with significant dose-limiting side effects.[2] this compound offers a targeted approach by increasing the concentration of endogenous retinoic acid specifically in tissues that express the metabolizing enzyme CYP26, such as the skin.[2] This localized effect has the potential for a more favorable safety profile compared to systemic retinoids.[3] This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in dermatology.

Mechanism of Action: Retinoic Acid Metabolism Blockade

This compound's primary mechanism of action is the inhibition of the cytochrome P450-dependent 4-hydroxylation of all-trans-retinoic acid (atRA).[4][5] This metabolic process is the main catabolic pathway for atRA, converting it into inactive metabolites.[6][7] By blocking this degradation, this compound leads to an accumulation of endogenous atRA within the skin.[5][6] The increased atRA levels then activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the expression of genes involved in cellular differentiation and proliferation.[8]

Signaling Pathway

The elevation of intracellular atRA by this compound initiates a signaling cascade that influences keratinocyte function. This pathway is critical for normalizing epidermal turnover and reducing inflammation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH All-trans-Retinoic Acid (atRA) All-trans-Retinoic Acid (atRA) Retinaldehyde->All-trans-Retinoic Acid (atRA) RALDH CYP26A1 CYP26A1 (RA 4-hydroxylase) All-trans-Retinoic Acid (atRA)->CYP26A1 RAR/RXR RAR/RXR All-trans-Retinoic Acid (atRA)->RAR/RXR This compound This compound This compound->CYP26A1 Inactive Metabolites Inactive Metabolites CYP26A1->Inactive Metabolites RARE Retinoic Acid Response Element RAR/RXR->RARE Gene Transcription Gene Transcription RARE->Gene Transcription Modulation of Epidermal Differentiation & Proliferation

Caption: this compound's Mechanism of Action.

Therapeutic Applications and Clinical Data

This compound has been investigated in clinical trials for several dermatological conditions, most notably ichthyosis and psoriasis.

Ichthyosis

Oral this compound has demonstrated efficacy in the treatment of various forms of ichthyosis.[2][4] Clinical studies have shown a marked reduction in the extent and severity of skin lesions.[4]

Table 1: Summary of Clinical Trial Data for this compound in Ichthyosis

StudyConditionNTreatmentDurationKey Efficacy EndpointsResultsAdverse Events
Phase II/III (NCT00282724)[2][9]Lamellar Ichthyosis64Oral this compound (75 mg or 150 mg once daily) vs. Placebo12 weeksResponder Rate (≥2-point decrease in IGA)75mg: 41%150mg: 50%Placebo: 11% (P=0.056 for 150mg vs placebo)Well-tolerated, mild to moderate retinoid-like effects.
Open Study[4]Various Ichthyoses12Oral this compound (150 mg twice daily)12 weeksReduction in lesion extent and severityMarked reduction in all patientsReminiscent of synthetic retinoids (e.g., dry lips).
Comparative Study[3]Ichthyosis32Oral this compound (150 mg daily) vs. Acitretin12 weeksInvestigator's assessment of improvementThis compound was as effective as acitretinTrend towards a more favorable tolerability profile for this compound.
Psoriasis

Open-label and dose-ranging studies have suggested that oral this compound is an active antipsoriatic drug.[5][10] A significant decrease in the Psoriasis Area and Severity Index (PASI) score has been observed in patients with severe psoriasis.[5]

Table 2: Summary of Clinical Trial Data for this compound in Psoriasis

StudyConditionNTreatmentDurationKey Efficacy EndpointsResultsAdverse Events
Open Study[5]Severe Psoriasis31Oral this compound (75 mg to 150 mg twice daily)12 weeksPASI score reduction77% reduction from baseline at 12 weeksMostly mild and transient (e.g., dry oral mucosa, headache).
Dose-Ranging Study[10][11]Psoriasis Vulgaris139Oral this compound (50 mg, 75 mg, or 150 mg daily) vs. Placebo12 weeks"Marked improvement" or better150mg: 38%Placebo: 6% (P<0.001)Generally well-tolerated, infrequent and mild mucocutaneous retinoid effects.
Immunohistochemical Study[12]Plaque Psoriasis7Oral this compound (75 mg twice daily)8 weeksReduction in markers of inflammation and proliferationStatistically significant decrease in body involvementMild side effects comparable to hypervitaminosis A.

Experimental Protocols

Retinoic Acid 4-Hydroxylase (CYP26A1) Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds like this compound on the primary enzyme responsible for atRA catabolism.

Start Start Prepare Microsomal Fraction Prepare Microsomal Fraction (e.g., from human liver or recombinant CYP26A1) Start->Prepare Microsomal Fraction Incubate with this compound Pre-incubate Microsomes with varying concentrations of this compound Prepare Microsomal Fraction->Incubate with this compound Add Substrate Add radiolabeled or fluorogenic atRA substrate and NADPH regenerating system Incubate with this compound->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Stop Reaction Stop reaction with organic solvent Incubate->Stop Reaction Separate Metabolites Separate atRA and its hydroxylated metabolites (e.g., by HPLC) Stop Reaction->Separate Metabolites Quantify Quantify the formation of metabolites Separate Metabolites->Quantify Calculate IC50 Calculate IC50 value Quantify->Calculate IC50 End End Calculate IC50->End

Caption: CYP26A1 Inhibition Assay Workflow.

Methodology:

  • Microsome Preparation: Isolate microsomal fractions from human liver tissue or use recombinant human CYP26A1 expressed in a suitable system.

  • Incubation: Pre-incubate the microsomal protein with varying concentrations of this compound in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of all-trans-retinoic acid (often radiolabeled for easier detection) and an NADPH-regenerating system.

  • Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Metabolite Separation: Separate the parent atRA from its hydroxylated metabolites using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of metabolite formed using a radiodetector or by mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Immunohistochemistry for Keratin Expression in Skin Biopsies

This technique is used to assess changes in epidermal differentiation markers, such as keratins, in response to this compound treatment.

Methodology:

  • Tissue Preparation: Obtain full-thickness skin biopsies and fix them in 10% neutral buffered formalin. Embed the tissue in paraffin and cut thin sections (4-5 µm).

  • Antigen Retrieval: Deparaffinize the sections and perform antigen retrieval to unmask the keratin epitopes. This may involve heat-induced epitope retrieval (HIER) in a citrate buffer.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the keratin of interest (e.g., Keratin 4, Keratin 13).[4]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei, dehydrate, and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to evaluate the intensity and localization of keratin staining within the epidermis.

Measurement of Retinoic Acid Levels in Skin Tissue

Quantifying the concentration of atRA in the skin is essential to confirm this compound's mechanism of action in vivo.

Methodology:

  • Sample Collection and Homogenization: Obtain skin biopsies and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in a suitable buffer.

  • Extraction: Extract the retinoids from the homogenate using a two-phase liquid-liquid extraction with an organic solvent (e.g., hexane or ethyl acetate).

  • Purification: The organic phase containing the retinoids is evaporated to dryness and the residue is reconstituted in a mobile phase compatible with HPLC or LC-MS/MS.

  • Chromatographic Separation: Inject the sample into an HPLC or LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient elution to separate atRA from its isomers and other metabolites.

  • Detection and Quantification: Detect atRA using a UV detector (at approximately 340 nm) or, for higher sensitivity and specificity, a mass spectrometer operating in selected reaction monitoring (SRM) mode.[6]

  • Data Analysis: Quantify the atRA concentration by comparing the peak area to a standard curve generated with known amounts of atRA.

Conclusion

This compound presents a compelling therapeutic strategy in dermatology by targeting the metabolic pathway of endogenous retinoic acid. The clinical data to date support its efficacy in treating disorders of keratinization and inflammation, with a potentially favorable safety profile. The experimental protocols detailed in this guide provide a framework for further preclinical and clinical investigation into this compound and other RAMBAs. Future research should focus on optimizing dosing regimens, exploring its potential in other dermatological conditions, and further elucidating the long-term safety and efficacy of this novel therapeutic approach.

References

Liarozole's Impact on Cellular Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liarozole is a potent inhibitor of the cytochrome P450 enzyme system, specifically the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, this compound effectively increases intracellular concentrations of this critical signaling molecule. Retinoic acid is a well-established regulator of gene expression, playing a pivotal role in cellular differentiation, proliferation, and apoptosis. This guide provides an in-depth overview of this compound's mechanism of action, its impact on the retinoic acid signaling pathway, and its demonstrated effects on cellular differentiation in various cell types. Detailed experimental protocols and quantitative data are presented to support researchers in the design and execution of studies involving this compound.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which are responsible for hydroxylating and thereby inactivating all-trans retinoic acid (atRA).[1][2][3] This family of enzymes, including CYP26A1, CYP26B1, and CYP26C1, plays a crucial role in maintaining atRA homeostasis in tissues.[4][5] By inhibiting these enzymes, this compound leads to an accumulation of endogenous atRA within cells.[1] This elevation of atRA levels mimics the effects of exogenous retinoid administration, thereby influencing a wide range of biological processes.

The inhibition of atRA metabolism by this compound has been demonstrated in various systems. For instance, in hamster liver microsomes, this compound suppresses the conversion of RA to more polar metabolites.[6] In human breast cancer cells (MCF-7), a 10 µM concentration of this compound was found to reduce the amount of polar metabolites of atRA by 87%.[7] This leads to a potentiation of atRA's anti-proliferative effects.[7]

Retinol Retinol (Vitamin A) atRA all-trans Retinoic Acid (atRA) Retinol->atRA Oxidation CYP26 CYP26 Enzymes (A1, B1, C1) atRA->CYP26 Metabolism Inactive_Metabolites Inactive Metabolites (e.g., 4-hydroxy-RA) CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA atRA CRABP CRABP atRA->CRABP RAR RAR CRABP->RAR RXR RXR RAR->RXR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Differentiation Cellular Differentiation Gene_Transcription->Differentiation Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Morphology Morphological Analysis Treatment->Morphology Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Metabolism_Assay RA Metabolism Assay Treatment->Metabolism_Assay End End: Data Analysis Morphology->End Gene_Expression->End Protein_Expression->End Metabolism_Assay->End

References

Methodological & Application

Application Notes and Protocols for Liarozole Treatment in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this enzyme, this compound leads to an accumulation of endogenous ATRA within tumor cells, promoting cell differentiation and apoptosis, and thereby exhibiting anti-tumor effects.[1][2][3] These properties make this compound a compound of interest for cancer research, particularly in preclinical mouse models.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in in vivo cancer models.

Mechanism of Action: Retinoic Acid Signaling Pathway

This compound's anti-cancer activity is primarily attributed to its ability to modulate the retinoic acid signaling pathway. As a RAMBA, it specifically inhibits CYP26A1, an enzyme that hydroxylates and inactivates ATRA.[1] This inhibition leads to an increase in intracellular ATRA levels.[2] Elevated ATRA can then bind to retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.

liarozole_signaling_pathway cluster_cell Tumor Cell This compound This compound cyp26a1 CYP26A1 This compound->cyp26a1 Inhibits inactive_atra Inactive Metabolites cyp26a1->inactive_atra atra All-trans-retinoic acid (ATRA) atra->cyp26a1 Metabolized by rar RAR atra->rar Binds to rxr RXR rar->rxr Dimerizes with rare RARE (DNA) rxr->rare Binds to gene_transcription Gene Transcription (Cell Cycle Arrest, Differentiation, Apoptosis) rare->gene_transcription Induces

This compound's Mechanism of Action

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in mouse models of cancer.

Prostate Cancer Models
Cell Line Mouse Strain Tumor Model This compound Dose Administration Route Treatment Duration Observed Effect
PC-3ML-B2SCIDSubcutaneous Xenograft40 mg/kgOral21 daysReduced subcutaneous and bone metastasis tumor growth.[2]
DU-145Athymic NudeSubcutaneous XenograftNot specified in vivoNot specified in vivoNot specified in vivoThis compound had a modest effect on cell growth but significantly amplified the pro-apoptotic actions of beta-carotene and retinoic acid in vitro.[4]
Breast Cancer Models
Cell Line Mouse Strain Tumor Model This compound Dose Administration Route Treatment Duration Observed Effect
MCF-7NudeNot specified in vivoNot specified in vivoNot specified in vivoNot specified in vivoIn vitro, this compound at 10⁻⁵ M inhibited cell growth by 35%. It also enhanced the antiproliferative effect of all-trans-retinoic acid by more than 10-fold.[5]

Experimental Protocols

The following are detailed protocols for the use of this compound in mouse xenograft models of prostate and breast cancer.

Experimental Workflow: In Vivo Xenograft Study

experimental_workflow cluster_prep Preparation cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., PC-3ML-B2, MCF-7) cell_injection 3. Subcutaneous/Orthotopic Cell Injection cell_culture->cell_injection animal_acclimation 2. Animal Acclimation (e.g., SCID, Nude Mice) animal_acclimation->cell_injection tumor_monitoring 4. Tumor Growth Monitoring cell_injection->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization treatment_admin 7. Daily Oral Gavage randomization->treatment_admin liarozole_prep 6. This compound Formulation liarozole_prep->treatment_admin monitoring 8. Monitor Tumor Volume & Animal Health treatment_admin->monitoring euthanasia 9. Euthanasia & Tumor Excision monitoring->euthanasia analysis 10. Data Analysis (Tumor Weight, Biomarkers) euthanasia->analysis

Typical In Vivo Xenograft Experimental Workflow
Protocol 1: this compound Treatment of Prostate Cancer Xenografts in SCID Mice

1. Materials:

  • Cell Line: PC-3ML-B2 human prostate carcinoma cells

  • Animals: Male SCID (Severe Combined Immunodeficiency) mice, 6-8 weeks old

  • This compound: this compound fumarate (R85,246)

  • Vehicle: Hydroxypropyl-β-cyclodextrin (HPβCD) solution (20% w/v in sterile water)

  • Anesthetic: Isoflurane or equivalent

  • Injection Supplies: 1 mL syringes, 27-gauge needles

  • Oral Gavage Supplies: 1 mL syringes, 20-gauge feeding needles with a rounded tip

  • Calipers: For tumor measurement

2. Cell Culture and Preparation:

  • Culture PC-3ML-B2 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.

3. Tumor Implantation:

  • Anesthetize the SCID mice using isoflurane.

  • Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the flank of each mouse.[6]

  • Monitor the mice for tumor growth. Palpate the injection site twice weekly.

4. This compound Formulation and Administration:

  • Prepare a stock solution of this compound in the HPβCD vehicle. The final concentration should be such that the desired dose (e.g., 40 mg/kg) can be administered in a volume of 100-200 µL.[7]

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (40 mg/kg) or vehicle control to the respective groups via oral gavage once daily.[2]

  • Continue treatment for 21 consecutive days.

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tissue can be collected for further analysis (e.g., histology, biomarker analysis).

Protocol 2: this compound Treatment of Breast Cancer Xenografts in Nude Mice

1. Materials:

  • Cell Line: MCF-7 human breast adenocarcinoma cells

  • Animals: Female athymic nude mice, 6-8 weeks old

  • Estrogen Supplementation: 17β-estradiol pellets (0.72 mg, 60-day release)

  • This compound: this compound fumarate

  • Vehicle: Hydroxypropyl-β-cyclodextrin (HPβCD) solution (20% w/v in sterile water)

  • Anesthetic: Isoflurane or equivalent

  • Injection Supplies: 1 mL syringes, 27-gauge needles

  • Oral Gavage Supplies: 1 mL syringes, 20-gauge feeding needles with a rounded tip

  • Calipers: For tumor measurement

2. Estrogen Pellet Implantation:

  • One week prior to cell injection, implant a 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse to support the growth of the estrogen-receptor-positive MCF-7 cells.

3. Cell Culture and Preparation:

  • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

  • Harvest cells using trypsin and wash twice with sterile PBS.

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ cells per 150 µL. Keep the cell suspension on ice.

4. Tumor Implantation (Orthotopic):

  • Anesthetize the nude mice using isoflurane.

  • Inject 150 µL of the cell suspension (5 x 10⁶ cells) into the mammary fat pad.[8][9]

  • Monitor the mice for tumor growth. Palpate the injection site twice weekly.

5. This compound Formulation and Administration:

  • Prepare the this compound formulation as described in Protocol 1.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (a dose range of 20-80 mg/kg can be explored based on rat studies) or vehicle control to the respective groups via oral gavage once daily.[7]

  • Continue treatment for a predetermined period (e.g., 4-6 weeks).

6. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Safety and Toxicology Considerations

In mouse models, this compound is generally well-tolerated at therapeutic doses. However, as it increases endogenous retinoic acid levels, potential side effects can be similar to hypervitaminosis A. These may include skin dryness, pruritus, and mild alopecia.[10] In toxicology studies using hydroxypropyl-beta-cyclodextrin as a vehicle, elevated transaminase levels have been observed in rodents at high doses, so it is important to include a vehicle-only control group to assess any potential vehicle-related effects.[10] Close monitoring of animal health, including body weight and clinical signs of distress, is crucial throughout the study.

Conclusion

This compound presents a compelling therapeutic strategy by modulating the retinoic acid signaling pathway. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in mouse models of prostate and breast cancer. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

Best Practices for In Vivo Administration of Liarozole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is a potent inhibitor of cytochrome P450 enzymes, primarily CYP26A1, which is responsible for the catabolism of retinoic acid (RA). By blocking the breakdown of endogenous RA, this compound effectively increases intracellular RA levels, leading to retinoid-mimetic effects. This mechanism of action has positioned this compound as a therapeutic candidate for various conditions, including ichthyosis and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical research settings, covering oral and topical routes. The information presented is intended to ensure reproducible and effective study design for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Retinoic Acid Metabolism Inhibition

This compound functions as a retinoic acid metabolism-blocking agent (RAMBA)[1]. It specifically inhibits the CYP26-dependent 4-hydroxylation of all-trans-retinoic acid (ATRA), the primary pathway for ATRA catabolism[1][2]. This inhibition leads to an accumulation of endogenous ATRA in tissues that express CYP26, such as the skin[3]. The increased levels of ATRA then activate retinoic acid receptors (RARs), which in turn regulate gene expression involved in cell proliferation, differentiation, and apoptosis.

cluster_0 Cellular Uptake and Metabolism cluster_1 Mechanism of this compound Action cluster_2 Nuclear Signaling Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH All-trans-Retinoic Acid (ATRA) All-trans-Retinoic Acid (ATRA) Retinaldehyde->All-trans-Retinoic Acid (ATRA) ALDH CYP26A1 CYP26A1 All-trans-Retinoic Acid (ATRA)->CYP26A1 Metabolized by RAR/RXR RAR/RXR All-trans-Retinoic Acid (ATRA)->RAR/RXR Activates Inactive Metabolites Inactive Metabolites This compound This compound This compound->CYP26A1 Inhibits CYP26A1->Inactive Metabolites RARE RARE RAR/RXR->RARE Binds Gene Transcription Gene Transcription RARE->Gene Transcription Regulates

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound administration.

Parameter Species Route of Administration Dosage Vehicle/Formulation Observed Effect Reference
Plasma Retinoic Acid Levels RatOral5 mg/kgNot SpecifiedIncreased plasma RA to 1.4 ± 0.1 ng/ml[3]
RatOral20 mg/kgNot SpecifiedIncreased plasma RA to 2.9 ± 0.1 ng/ml[3]
Antikeratinizing Activity Ovariectomized RatOral5-20 mg/kg (once daily for 3 days)Not SpecifiedReversed vaginal keratinization[3]
Tumor Growth Inhibition SCID MiceOral40 mg/kg (for 21 days)Not SpecifiedReduced tumor burden[1]
Topical Application HumanTopical3%Not SpecifiedIncreased skin retinoic acid levels[4][5]
Clinical Efficacy (Ichthyosis) HumanOral75 mg (once daily)Not Specified41% of patients responded[6]
HumanOral150 mg (once daily)Not Specified50% of patients responded[6]

Table 1: Summary of In Vivo Efficacy and Pharmacodynamic Data for this compound.

Parameter Species Route of Administration Dosage Cmax Tmax Bioavailability Reference
This compound Pharmacokinetics RatTransdermal (1% aqueous solution with 20% HPβCD, pH 4)Not ApplicableFlux: 0.421-0.487 nmol/hLag time: 84-104 minNot Applicable[7]
All-trans-Retinoic Acid Pharmacokinetics (with this compound) HumanOral300 mg this compound + 45 mg/m² all-trans-RANot SpecifiedNot SpecifiedAttenuated the decline in all-trans-RA plasma concentrations[8]

Table 2: Summary of Pharmacokinetic Data for this compound. (Note: Detailed pharmacokinetic parameters for this compound are not extensively published in preclinical models).

Experimental Protocols

Protocol 1: Oral Administration in Rodents (Rats/Mice)

This protocol outlines the procedure for single or repeated oral administration of this compound to rodents using oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)

  • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle. For suspensions like methylcellulose, sprinkle the powder into warm water while stirring and then cool to 4°C to allow for complete dissolution.

    • Suspend or dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

    • Gently restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal firmly around the thoracic region.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. Do not force the needle.

    • Once the needle is in place, slowly administer the this compound solution.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

cluster_workflow Oral Gavage Workflow Start Start Prepare Dosing Solution Prepare Dosing Solution Start->Prepare Dosing Solution Weigh Animal Weigh Animal Prepare Dosing Solution->Weigh Animal Restrain Animal Restrain Animal Weigh Animal->Restrain Animal Insert Gavage Needle Insert Gavage Needle Restrain Animal->Insert Gavage Needle Insert Gavage Needle->Restrain Animal Resistance Administer this compound Administer this compound Insert Gavage Needle->Administer this compound Correct Placement Remove Needle Remove Needle Administer this compound->Remove Needle Monitor Animal Monitor Animal Remove Needle->Monitor Animal End End Monitor Animal->End

Figure 2: Experimental workflow for oral administration of this compound.

Protocol 2: Topical Administration in Skin Models

This protocol is designed for the application of this compound to the skin of animal models to investigate its local effects.

Materials:

  • This compound

  • Vehicle/Formulation base (e.g., 20% 2-hydroxypropyl-β-cyclodextrin (HPβCD) in an aqueous solution at pH 4, or a cream base)

  • Topical applicator (e.g., syringe without a needle, cotton swab)

  • Clippers for hair removal

  • Anesthesia (if required for animal restraint)

Procedure:

  • Preparation of Topical Formulation:

    • Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 3%). For the HPβCD formulation, dissolving this compound in the aqueous HPβCD solution may require sonication or gentle heating.

    • Ensure the final formulation is homogenous.

  • Animal Preparation:

    • Anesthetize the animal if necessary to ensure it remains immobile during application.

    • Carefully clip the hair from the intended application site on the animal's back. Avoid abrading the skin.

    • Clean the application site gently with a sterile saline wipe and allow it to dry completely.

  • Application:

    • Apply a measured amount of the this compound formulation evenly to the prepared skin area.

    • For solutions, a specific volume can be applied and spread. For creams, a consistent amount should be gently rubbed into the skin.

    • If necessary, an occlusive dressing can be applied to prevent removal of the formulation by the animal, though this may also enhance penetration.

    • House animals individually to prevent them from licking the application site of cage mates.

  • Post-Application Monitoring:

    • Monitor the application site for any signs of irritation, such as erythema or edema.

    • At the end of the study period, skin samples can be collected for histological or biochemical analysis.

Safety Precautions

Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. As this compound modulates retinoid signaling, which is critical in development, pregnant researchers should avoid exposure. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for HPLC Analysis of Liarozole and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes responsible for the metabolism of all-trans-retinoic acid (atRA). By blocking the 4-hydroxylation of atRA, this compound effectively increases the endogenous levels of this critical signaling molecule in various tissues.[1][2] This mechanism underlies its therapeutic potential in conditions where retinoid signaling is beneficial, such as in certain cancers and dermatological disorders.[1][3][4] The quantitative analysis of this compound and its metabolites in tissue samples is crucial for pharmacokinetic studies, understanding its tissue distribution, and elucidating its mechanism of action at the target site.

This document provides detailed protocols for the extraction and analysis of this compound and its metabolites from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound's Action

This compound's primary mechanism of action is the inhibition of CYP26 enzymes, which are key to the catabolism of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA, which can then bind to retinoic acid receptors (RARs). The RARs form heterodimers with retinoid X receptors (RXRs), and this complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Liarozole_Signaling_Pathway This compound This compound CYP26 CYP26 Enzymes (A1, B1, C1) This compound->CYP26 Inhibits atRA_metabolism atRA Metabolism CYP26->atRA_metabolism Catalyzes atRA All-trans-Retinoic Acid (atRA) atRA->atRA_metabolism RAR Retinoic Acid Receptor (RAR) atRA->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates Biological_Effects Cell Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Effects Leads to

Caption: this compound Signaling Pathway.

Experimental Protocols

Tissue Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound and its metabolites from tissue samples. This protocol may require optimization depending on the specific tissue type.

Materials:

  • Tissue sample (e.g., prostate, skin, liver)

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Protein precipitation solvent: Acetonitrile or Methanol, ice-cold

  • Centrifuge capable of 15,000 x g and 4°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (mobile phase or a compatible solvent)

  • Vortex mixer

  • 0.22 µm syringe filters

Protocol:

  • Homogenization:

    • Accurately weigh the frozen tissue sample (typically 50-200 mg).

    • Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • To the tissue homogenate, add 3 volumes of ice-cold acetonitrile or methanol (e.g., 1.2 mL for 400 µL of homogenate).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100-200 µL).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Homogenization (with ice-cold PBS) Tissue_Sample->Homogenization Protein_Precipitation 3. Protein Precipitation (Acetonitrile/Methanol) Homogenization->Protein_Precipitation Centrifugation1 4. Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection SPE 6. Solid-Phase Extraction (SPE) (Optional) Supernatant_Collection->SPE Evaporation 7. Evaporation to Dryness Supernatant_Collection->Evaporation If SPE is skipped SPE->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 9. Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis 10. HPLC/LC-MS/MS Analysis Filtration->HPLC_Analysis

Caption: Experimental Workflow for Tissue Sample Preparation.
Proposed HPLC-UV Method

This proposed method is based on common practices for the analysis of imidazole-containing drugs and requires validation for the specific application.

ParameterProposed Condition
HPLC System Standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at approximately 254 nm (requires determination of this compound's λmax)
Injection Volume 10-20 µL
Proposed LC-MS/MS Method

For higher sensitivity and specificity, an LC-MS/MS method is recommended. This proposed method will require optimization and validation.

ParameterProposed Condition
LC System UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing pure standards of this compound and its potential metabolites. For this compound (MW: 292.34), a potential transition could be m/z 293.1 -> [fragment ion].

Quantitative Data

Specific quantitative data for this compound and its metabolites in various tissues are not extensively available in the public literature. However, studies have reported the effect of this compound administration on the concentration of endogenous all-trans-retinoic acid (atRA) in tissues.

TissueAnimal ModelThis compound DoseChange in atRA Concentration
Rat VaginaOvariectomized Rats5 mg/kgIncreased from 1.1 ± 0.1 ng/200mg tissue to 2.2 ± 0.2 ng/200mg tissue.[5]
Rat VaginaOvariectomized Rats20 mg/kgIncreased from 1.1 ± 0.1 ng/200mg tissue to 2.6 ± 0.2 ng/200mg tissue.[5]
Human SkinHuman Subjects3% topical applicationIncreased to 19 ± 5 ng/g wet weight at 18 hours (from undetectable in vehicle).[2]
Human SkinHuman Subjects3% topical application6 ± 2 ng/g wet weight at 48 hours.[2]
Rat Prostate TumorNude MiceNot specifiedThis compound treatment can increase tumor retinoic acid levels in vivo.[4]

Note: The primary metabolites of this compound are expected to be more polar, likely resulting from hydroxylation or other phase I metabolic reactions, followed by phase II conjugation. The exact structures and quantities in different tissues require further investigation.

Conclusion

References

Application Notes and Protocols for Liarozole-Mediated Inhibition of Chondrogenesis in Micromass Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing liarozole for the inhibition of chondrogenesis in micromass cultures. This document includes detailed experimental protocols, a summary of effective dosages, and an overview of the underlying molecular mechanisms.

Introduction

Chondrogenesis, the process of cartilage formation, is a critical area of study in developmental biology, regenerative medicine, and toxicology. Micromass culture of mesenchymal stem cells or limb bud cells is a well-established in vitro model that recapitulates the key stages of chondrogenesis, including cell condensation and differentiation into chondrocytes that produce a cartilage-specific extracellular matrix.

Retinoic acid (RA) is a potent endogenous regulator known to inhibit chondrogenesis.[1][2] this compound is an imidazole-based compound that functions as an inhibitor of cytochrome P450 enzymes, specifically CYP26, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[3][4] By inhibiting RA metabolism, this compound effectively increases the endogenous concentration of ATRA, thereby mimicking the effects of exogenous RA administration and leading to the suppression of chondrogenic differentiation.[3] This makes this compound a valuable tool for studying the role of RA signaling in cartilage development and for screening potential therapeutic compounds.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and all-trans-retinoic acid (ATRA) for the inhibition of chondrogenesis in micromass cultures, as reported in the literature. This compound's effect is achieved by increasing endogenous ATRA levels.

CompoundOrganism/Cell TypeCulture SystemEffective ConcentrationObserved EffectReference
This compound Mouse Limb Bud CellsMicromass Culture1 µM (10-6 M)~14-fold increase in the potency of tRA to inhibit chondrogenesis.[5]
This compound Mouse Limb Bud CellsMicromass CultureIC50 of 9.8 nM (in the presence of tRA)Inhibition of chondrogenesis.[5]
All-trans-retinoic acid (ATRA) Chick Limb Bud Mesenchymal CellsMicromass Culture0.05 - 1.0 µg/mlDose-dependent inhibition of chondrogenesis.[1]
All-trans-retinoic acid (ATRA) Mouse Limb Bud Mesenchymal CellsMicromass Culture1 µg/mlInhibition of chondrogenesis.[6]
All-trans-retinoic acid (ATRA) Rat Embryo Hind Limb Bud Mesenchymal CellsMicromass Culture0.01 - 10 µMDose-dependent inhibition of chondrogenesis and suppression of SOX9 and COL2A1 expression.[7][8]

Experimental Protocols

This section provides a detailed protocol for establishing micromass cultures and a subsequent protocol for treating these cultures with this compound to inhibit chondrogenesis.

Protocol 1: Establishment of Micromass Cultures from Embryonic Limb Buds

This protocol is adapted from standard methods for micromass culture of embryonic limb bud cells.[9][10][11]

Materials:

  • Fertilized chicken eggs or timed-pregnant mice

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • Trypsin-EDTA solution (0.05%)

  • Fetal Bovine Serum (FBS)

  • Complete culture medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Cell strainer (70 µm)

  • 24-well culture plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Isolation:

    • For chick embryos (e.g., Hamburger-Hamilton stage 23-24): Carefully dissect the distal limb buds.

    • For mouse embryos (e.g., embryonic day 11.5-12.5): Dissect the fore and hind limb buds.

    • Place the dissected limb buds into a petri dish containing cold, sterile HBSS.

  • Cell Dissociation:

    • Transfer the limb buds to a tube containing trypsin-EDTA solution and incubate at 37°C for 15-20 minutes with gentle agitation.

    • Neutralize the trypsin by adding an equal volume of complete culture medium containing FBS.

    • Create a single-cell suspension by gently pipetting the tissue up and down.

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.

  • Cell Counting and Plating:

    • Centrifuge the cell suspension at 150 x g for 5 minutes.

    • Resuspend the cell pellet in a known volume of complete culture medium.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Adjust the cell concentration to 1.0 - 2.0 x 10^7 cells/mL in complete culture medium.

    • Carefully dispense 10-20 µL droplets of the high-density cell suspension into the center of each well of a 24-well plate.

  • Micromass Formation:

    • Place the culture plate in a humidified incubator at 37°C with 5% CO2 for 1-2 hours to allow the cells to attach.

    • After the attachment period, gently add 0.5 mL of pre-warmed complete culture medium to each well, being careful not to disturb the micromass droplet.

    • Incubate the cultures for 24 hours before initiating this compound treatment.

Protocol 2: this compound Treatment for Inhibition of Chondrogenesis

Materials:

  • Established micromass cultures (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde or 10% formalin)

  • Alcian Blue staining solution (1% in 3% acetic acid, pH 2.5)

  • Destaining solution (3% acetic acid)

  • Microscope

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). A vehicle control (medium with the same concentration of DMSO without this compound) should also be prepared.

  • Treatment of Micromass Cultures:

    • After 24 hours of initial culture, carefully aspirate the medium from each well.

    • Add 0.5 mL of the prepared this compound working solutions or the vehicle control to the respective wells.

    • Return the plates to the incubator and culture for an additional 4-6 days. Change the medium with freshly prepared treatment solutions every 48 hours.

  • Assessment of Chondrogenesis Inhibition:

    • After the treatment period, aspirate the culture medium and wash the micromasses twice with PBS.

    • Fix the cultures with a suitable fixative for 30 minutes at room temperature.

    • Wash the fixed cultures three times with distilled water.

    • Stain the cultures with Alcian Blue solution overnight at room temperature. Alcian Blue specifically stains the acidic proteoglycans in the cartilage matrix.

    • The following day, aspirate the staining solution and wash the cultures with the destaining solution until the background is clear.

    • Visualize the stained cartilage nodules under a microscope. A reduction in the number and intensity of Alcian Blue-stained nodules in the this compound-treated cultures compared to the vehicle control indicates inhibition of chondrogenesis.

    • For quantitative analysis, the stained cultures can be photographed, and the stained area can be quantified using image analysis software.

Signaling Pathways and Visualizations

This compound's Mechanism of Action

This compound inhibits the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans-retinoic acid (ATRA). This leads to an accumulation of endogenous ATRA within the cells.

Liarozole_Mechanism Retinol Retinol ATRA All-trans-Retinoic Acid (ATRA) Retinol->ATRA Metabolism CYP26 CYP26 Enzyme ATRA->CYP26 Substrate Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Degradation This compound This compound This compound->CYP26 Inhibition

Caption: this compound inhibits the CYP26 enzyme, preventing the degradation of ATRA.

Signaling Pathway of ATRA-Mediated Chondrogenesis Inhibition

Increased levels of ATRA, resulting from this compound treatment, activate a signaling cascade that ultimately suppresses the key chondrogenic transcription factor, SOX9. This leads to the downregulation of cartilage-specific matrix proteins like Collagen Type II (COL2A1). One of the proposed pathways involves the activation of the SDF-1/CXCR4/ROCK2 signaling axis.[7][12]

ATRA_Chondrogenesis_Inhibition cluster_RA_Signal Retinoic Acid Signaling cluster_Downstream Downstream Effects This compound This compound ATRA Increased Endogenous All-trans-Retinoic Acid (ATRA) This compound->ATRA Increases RAR_RXR RAR/RXR Nuclear Receptors ATRA->RAR_RXR Activates SDF1_CXCR4 SDF-1/CXCR4 Axis RAR_RXR->SDF1_CXCR4 Upregulates ROCK2 ROCK2 SDF1_CXCR4->ROCK2 Activates SOX9 SOX9 ROCK2->SOX9 Inhibits Expression COL2A1 Collagen Type II (COL2A1) SOX9->COL2A1 Activates Expression Chondrogenesis Chondrogenesis SOX9->Chondrogenesis Inhibition of

Caption: this compound-induced ATRA accumulation inhibits chondrogenesis via the SDF-1/CXCR4/ROCK2/SOX9 pathway.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure for using this compound to inhibit chondrogenesis in micromass cultures.

Experimental_Workflow A 1. Isolate Limb Buds (Chick or Mouse Embryo) B 2. Dissociate to Single Cells (Trypsin Treatment) A->B C 3. Create High-Density Cell Suspension (1-2x10^7 cells/mL) B->C D 4. Plate Micromass Droplets (10-20 µL) C->D E 5. Incubate for Cell Attachment (1-2 hours) D->E F 6. Add Culture Medium and Incubate (24 hours) E->F G 7. Treat with this compound (or Vehicle Control) F->G H 8. Culture for 4-6 Days (Change medium every 48h) G->H I 9. Fix and Stain (Alcian Blue) H->I J 10. Analyze Results (Microscopy and Quantification) I->J

Caption: Workflow for micromass culture and this compound treatment to assess chondrogenesis inhibition.

References

Application Notes and Protocols for Oral Gavage of Liarozole in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of Liarozole to rodents. This compound is a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of retinoic acid (RA). By blocking this enzyme, this compound increases the endogenous levels of retinoic acid, making it a valuable tool for studying the roles of RA in various physiological and pathological processes.[1][2][3][4][5][6]

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of Orally Administered Compounds in Rodents

CompoundSpeciesDose (mg/kg)Tmax (h)Cmax (ng/mL)t1/2 (h)Oral Bioavailability (%)Reference
MRTX1133Rat250.75129.90 ± 25.231.12 ± 0.462.92[7]
SHetA2Mouse202-7-1117.7-19.5[8]
SHetA2Rat1002-1.16<1.6[8]
OxypeucedaninRat203.38-2.9410.26[9]
AnastrozoleRat0.5-56.74 ± 3.1710.80 ± 1.05-[1]
CannabidiolRat102---[10]
LenvatinibRat (juvenile)7.0-0.28 ± 0.04--
LenvatinibRat (adult)7.0-0.32 ± 0.08--

Note: This table is for illustrative purposes only and does not represent data for this compound.

Experimental Protocols

Materials and Equipment
  • This compound (or its salt forms like this compound fumarate or dihydrochloride)[5]

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Saline (0.9% NaCl)

    • Corn oil (alternative vehicle)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water (alternative vehicle)

  • Sterile water

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic, with a ball-tip)

  • Syringes (1 mL or 3 mL)

  • Balance

  • Vortex mixer

  • Sonicator (optional)

  • Rodent scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Preparation of this compound Dosing Solution

The following protocol describes the preparation of a common vehicle for oral gavage of hydrophobic compounds in rodents.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 5-40 mg/kg) and the average weight of the rodents, calculate the total mass of this compound needed.[2][6]

  • Prepare the vehicle:

    • In a sterile container, sequentially add the vehicle components in the following order, ensuring each component is fully dissolved before adding the next:

      • PEG300

      • Tween 80

      • Saline

    • Vortex the mixture thoroughly after the addition of all components.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder.

    • In a separate small, sterile tube, dissolve the this compound powder in the required volume of DMSO. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the final dosing solution:

    • Slowly add the this compound-DMSO solution to the prepared vehicle while vortexing.

    • Continue to vortex until a homogenous suspension is formed.

    • It is recommended to prepare the dosing solution fresh on the day of the experiment.

Alternative Vehicle (for low doses): 10% DMSO + 90% Corn Oil.

Oral Gavage Procedure in Mice

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.

  • Animal Preparation:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight.

    • For a 20g mouse, the maximum volume is typically 0.2 mL.

  • Restraint:

    • Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement. The mouse's body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration:

    • Once the needle is in the esophagus (to the pre-measured depth), slowly administer the this compound suspension from the syringe.

  • Post-Administration:

    • After administration, gently remove the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Visualizations

Signaling Pathway of this compound Action

This compound's mechanism of action is the inhibition of CYP26 enzymes, which leads to an accumulation of endogenous retinoic acid. Retinoic acid then binds to nuclear receptors (RAR/RXR), which act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and other biological processes.[2][5]

Liarozole_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_in Retinol Retinol->Retinol_in Transport Retinaldehyde Retinaldehyde Retinol_in->Retinaldehyde Oxidation (ADH/RDH) RA Retinoic Acid (RA) Retinaldehyde->RA Oxidation (ALDH) CYP26 CYP26 Enzymes RA->CYP26 Metabolism RA_nuc RA RA->RA_nuc Transport Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibition RAR RAR RA_nuc->RAR RXR RXR RARE RARE (DNA) RXR->RARE RAR->RARE Gene_Expression Target Gene Expression RARE->Gene_Expression Regulation

Caption: Mechanism of this compound action on the Retinoic Acid signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

A typical pharmacokinetic study involves administering a single dose of the compound and then collecting blood samples at various time points to determine the drug's concentration in the plasma over time.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis Animal_Acclimation Rodent Acclimation (e.g., 1 week) Dose_Prep Prepare this compound Dosing Solution Animal_Acclimation->Dose_Prep Fasting Fasting (optional, e.g., 4-12h) Dose_Prep->Fasting Oral_Gavage Oral Gavage (Time = 0) Fasting->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study of orally administered this compound.

Logical Relationship for Dose-Response Study

A dose-response study is essential to determine the efficacy and potential toxicity of this compound at different concentrations.

Dose_Response cluster_groups Experimental Groups cluster_treatment Treatment and Observation cluster_endpoint Endpoint Analysis Vehicle Vehicle Control Daily_Gavage Daily Oral Gavage (e.g., for 14-28 days) Vehicle->Daily_Gavage Dose1 This compound (Low Dose, e.g., 5 mg/kg) Dose1->Daily_Gavage Dose2 This compound (Mid Dose, e.g., 20 mg/kg) Dose2->Daily_Gavage Dose3 This compound (High Dose, e.g., 40 mg/kg) Dose3->Daily_Gavage Monitoring Monitor for: - Clinical signs - Body weight - Tumor growth (if applicable) Daily_Gavage->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection Biomarker_Analysis Biomarker Analysis (e.g., RA levels, gene expression) Tissue_Collection->Biomarker_Analysis Histopathology Histopathological Examination Tissue_Collection->Histopathology

Caption: Logical workflow for a dose-response study of this compound in rodents.

References

Application Notes: Western Blot Analysis of Retinoic Acid Receptor Following Liarozole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is an imidazole-based compound that functions as a retinoic acid (RA) metabolism-blocking agent (RAMBA).[1] It primarily inhibits cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the degradation of all-trans-retinoic acid (atRA).[2][3] This inhibition leads to an increase in the endogenous levels of RA in various tissues.[4][5] Retinoic acid is a critical signaling molecule that mediates its effects by binding to nuclear retinoic acid receptors (RARs), which belong to a family of ligand-dependent transcription factors.[6][7] The RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on target genes, thereby modulating gene transcription.[8][9]

This modulation affects numerous cellular processes, including differentiation, proliferation, and apoptosis.[10] Consequently, this compound's ability to elevate RA levels makes it a compound of interest for therapeutic applications, particularly in oncology and dermatology.[4][11] Western blot analysis is a fundamental technique to investigate the effects of this compound treatment on the expression levels of RAR proteins (RARα, RARβ, RARγ), providing crucial insights into the cellular response to altered RA signaling.

Mechanism of Action and Signaling Pathway

This compound inhibits CYP26A1 and CYP26B1, the key enzymes that hydroxylate and inactivate retinoic acid.[2][12] By blocking this catabolic pathway, this compound effectively increases the intracellular concentration and prolongs the half-life of endogenous RA.[5][13] The elevated RA levels enhance the activation of RAR/RXR heterodimers in the nucleus, leading to altered transcription of RA-responsive genes. This can, in turn, affect the expression of the RAR proteins themselves, as some RAR isoforms are regulated by RA signaling in a feedback loop.

Liarozole_Pathway Figure 1: this compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic_Acid Endogenous Retinoic Acid (RA) CYP26 CYP26 Enzymes (e.g., CYP26A1) Retinoic_Acid->CYP26 Metabolized by RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Activates Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites Produces This compound This compound This compound->CYP26 Inhibits RARE RARE (DNA Response Element) RAR_RXR->RARE Binds to Target_Genes Target Gene Transcription RARE->Target_Genes Regulates

Figure 1: this compound Mechanism of Action

Experimental Protocols

Experimental Workflow Overview

The process involves treating cultured cells with this compound, harvesting the cells, extracting nuclear proteins, quantifying the protein concentration, separating proteins by size via SDS-PAGE, transferring them to a membrane, and finally, detecting the specific RAR protein using antibodies.

Western_Blot_Workflow Figure 2: Western Blot Experimental Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis & Nuclear Extraction B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE Electrophoresis D->E F 6. Protein Transfer (Western Blot) E->F G 7. Immunoblotting (Antibody Incubation) F->G H 8. Detection & Data Analysis G->H

Figure 2: Western Blot Experimental Workflow
Cell Culture and this compound Treatment

  • Cell Lines: Choose a cell line relevant to your research question. MCF-7 (human breast cancer) cells, for example, have been shown to be responsive to this compound.[11]

  • Culture Conditions: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: Dilute the this compound stock solution in fresh culture media to the desired final concentrations. Typical in vitro concentrations can range from 1 µM to 10 µM.[11][13] Include a vehicle control (DMSO) group.

  • Incubation: Replace the old media with the this compound-containing or vehicle control media and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Nuclear Protein Extraction

Since RARs are nuclear receptors, enriching for nuclear proteins can improve detection sensitivity.[14]

  • Harvest Cells: Wash cells with ice-cold PBS, then scrape and collect them. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease and phosphatase inhibitors).

  • Incubation: Incubate on ice for 15 minutes to allow cells to swell.

  • Cytoplasmic Lysis: Add a detergent like NP-40 to a final concentration of 0.5% and vortex vigorously for 10 seconds to lyse the cell membrane.

  • Isolate Nuclei: Centrifuge at 3,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Extraction: Incubate on a rocking platform for 30 minutes at 4°C.

  • Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.[15]

Protein Quantification
  • Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay according to the manufacturer's protocol. This ensures equal loading of protein for each sample.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of nuclear protein extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom. RARα has an approximate molecular weight of 55 kDa.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

Immunoblotting
  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the RAR isoform of interest (e.g., anti-RARα, anti-RARβ). Dilute the antibody in blocking buffer as recommended by the manufacturer (e.g., 1:1000). Incubation is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17]

  • Final Washes: Repeat the washing step (step 2) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager or X-ray film.[19]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., Lamin B1 or PCNA for nuclear extracts) to confirm equal protein loading.

Data Presentation and Analysis

Quantitative analysis is performed by measuring the band intensity (densitometry) of the RAR protein relative to the loading control. The results can be presented as fold change compared to the vehicle-treated control group.

Table 1: Effect of this compound on RARα Protein Expression in MCF-7 Cells after 48h Treatment

Treatment GroupThis compound Conc. (µM)Mean Relative Band Intensity (RARα / Lamin B1)Standard DeviationFold Change (vs. Control)
Vehicle Control0 (DMSO)1.00± 0.121.0
This compound11.35± 0.151.35
This compound51.88± 0.211.88
This compound102.45± 0.252.45

Note: Data are hypothetical and for illustrative purposes only.

Application Notes

  • Troubleshooting:

    • No Signal: Confirm protein transfer, check antibody viability and concentration, and ensure the detection substrate is active. Nuclear extraction may have been inefficient; confirm with a nuclear marker.

    • High Background: Increase the number or duration of wash steps, optimize the blocking buffer concentration and duration, or decrease the antibody concentrations.

    • Non-specific Bands: Ensure the primary antibody is specific. Perform a BLAST search on the immunogen sequence if possible. Increase the stringency of washes.

  • Drug Development: This protocol is essential for preclinical studies to understand the pharmacodynamic effects of this compound and other RAMBAs. It helps confirm the mechanism of action by demonstrating an impact on the target signaling pathway.

  • Research Applications: Researchers can use this method to investigate the role of RA signaling in various biological contexts, such as development, cancer, and immunology, by observing how stabilizing endogenous RA affects the expression of its receptors.

  • Safety Precautions: this compound, DMSO, and acrylamide are hazardous chemicals. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle all chemicals in a well-ventilated area or fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: Assessing Anti-Proliferative Effects of Liarozole Using Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole is an imidazole-based compound investigated for its antitumoral properties.[1][2] Its primary mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, specifically the CYP26 family of retinoic acid (RA) hydroxylases.[3] This inhibition blocks the metabolic breakdown of all-trans-retinoic acid (ATRA), leading to an increase in intracellular ATRA levels.[4][5][6] Elevated ATRA concentrations can modulate gene expression to induce cell differentiation and inhibit proliferation in various cancer cell lines.[1][7]

Immunohistochemistry (IHC) is a critical tool for evaluating the in-situ efficacy of anti-proliferative agents like this compound in tumor tissues. By targeting key proteins involved in the cell cycle, IHC allows for the direct visualization and quantification of treatment effects. This document provides detailed protocols for staining two of the most widely used proliferation markers: Ki-67 and Proliferating Cell Nuclear Antigen (PCNA).

  • Ki-67: A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in resting cells (G0).[8] It is a robust indicator of the growth fraction of a cell population.

  • PCNA: An auxiliary protein for DNA polymerase-delta, with expression levels peaking during the S phase of the cell cycle.[9] It is essential for DNA synthesis and repair.[10]

A reduction in the expression of Ki-67 and PCNA in this compound-treated tumors compared to controls serves as a strong indicator of the drug's anti-proliferative activity.[11][12]

This compound's Mechanism of Action

This compound functions as a Retinoic Acid Metabolism-Blocking Agent (RAMBA). By inhibiting CYP26 enzymes, it prevents the degradation of endogenous retinoic acid, thereby amplifying retinoid signaling pathways that can lead to cell cycle arrest and a decrease in tumor cell proliferation.

G This compound This compound CYP26 CYP26 P450-Hydroxylase This compound->CYP26  Inhibits Inactive Inactive Metabolites CYP26->Inactive ATRA All-Trans-Retinoic Acid (ATRA) ATRA->CYP26 Metabolized by Nuclear RAR/RXR Nuclear Receptors ATRA->Nuclear Activates Genes Target Gene Expression (e.g., p21, p27) Nuclear->Genes Regulates Arrest Cell Cycle Arrest Genes->Arrest Induces Markers Proliferation Markers (Ki-67, PCNA) Arrest->Markers Downregulates Expression

Caption: this compound's signaling pathway leading to reduced proliferation.

Expected Quantitative Data

Treatment with this compound is expected to decrease the percentage of tumor cells positive for proliferation markers. The following table provides an example of expected quantitative outcomes based on the known effects of retinoic acid on hepatocellular carcinoma cells.[12] The Labeling Index (LI) represents the percentage of positively stained nuclei out of the total number of tumor cells counted.

Treatment GroupMarkerLabeling Index (%) (Mean ± SD)P-value
Vehicle Control Ki-6766.0 ± 1.3%< 0.05
This compound Ki-6758.2 ± 1.9%
Vehicle Control PCNA65.1 ± 2.0%< 0.02
This compound PCNA54.7 ± 0.7%
Data is illustrative, based on the effects of retinoic acid on PLC/PRF/5 cells, which this compound treatment elevates.[12]

Immunohistochemistry Experimental Workflow

The overall process for IHC staining involves preparing the tissue, staining with specific antibodies, and subsequent analysis. Each step is critical for obtaining reliable and reproducible results.

G cluster_prep 1. Tissue Preparation cluster_stain 2. Immunostaining cluster_analysis 3. Visualization & Analysis Fixation Fixation & Embedding Sectioning Sectioning (5 µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Ki-67 or Anti-PCNA) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-Polymer) PrimaryAb->SecondaryAb Chromogen Chromogen Substrate (DAB) SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydrate Dehydration & Mounting Counterstain->Dehydrate Imaging Microscopy & Imaging Dehydrate->Imaging Quant Quantitative Analysis (Labeling Index) Imaging->Quant

Caption: General workflow for immunohistochemical analysis.

Detailed Protocols

This section provides a comprehensive protocol for IHC staining of Ki-67 and PCNA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

I. Reagents and Materials
  • FFPE tissue sections (5 µm) on charged slides

  • Xylene and Graded Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0

  • Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline with Tween 20 (TBST)

  • 3% Hydrogen Peroxide

  • Blocking Buffer: 10% Normal Goat Serum in PBS

  • Primary Antibodies:

    • Rabbit anti-Ki-67 monoclonal antibody

    • Mouse anti-PCNA monoclonal antibody (Clone PC10)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) Chromogen Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Humidified staining chamber

II. Staining Procedure for FFPE Sections

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each.[13] b. Immerse in 100% Ethanol: 2 changes, 3 minutes each.[13] c. Immerse in 95% Ethanol: 1 change, 3 minutes.[13] d. Immerse in 70% Ethanol: 1 change, 3 minutes.[13] e. Rinse thoroughly in deionized water.

2. Antigen Retrieval: a. Preheat staining container with Sodium Citrate Buffer (pH 6.0) to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes.[14] c. Remove the container from the heat source and allow slides to cool in the buffer for 20 minutes at room temperature.[14] d. Rinse slides in wash buffer for 5 minutes.

3. Peroxidase Blocking: a. Cover the tissue section with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[13][15] b. Rinse slides with wash buffer: 2 changes, 5 minutes each.

4. Protein Blocking: a. Incubate sections with Protein Blocking solution (e.g., 10% normal goat serum) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[15]

5. Primary Antibody Incubation: a. Gently tap off excess blocking buffer. b. Apply the diluted primary antibody to cover the tissue section. c. For Ki-67: Use a dilution of 1:100 to 1:200.[14] d. For PCNA (Clone PC10): For overnight incubation at 4°C, use a 1:200 dilution. For a 1-hour incubation at room temperature, use a 1:20 dilution.[16] e. Incubate in a humidified chamber (overnight at 4°C is often recommended for optimal signal).

6. Detection System: a. Rinse slides with wash buffer: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature. c. Rinse slides with wash buffer: 3 changes, 5 minutes each.

7. Chromogen Development: a. Apply the DAB substrate solution to the sections. b. Monitor color development under a microscope (typically 1-5 minutes). Positive staining will appear as a brown precipitate.[13] c. Immerse slides in deionized water to stop the reaction.[14]

8. Counterstaining, Dehydration, and Mounting: a. Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue.[13] b. "Blue" the sections by rinsing in running tap water for 5-10 minutes. c. Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.[13] d. Apply a coverslip using a permanent mounting medium.

III. Data Analysis and Interpretation
  • Microscopic Evaluation: Examine the slides under a light microscope. For both Ki-67 and PCNA, positive staining is characterized by brown nuclear staining. The hematoxylin counterstain will color negative nuclei blue.

  • Quantitative Analysis:

    • Select several representative high-power fields (400x) within the tumor area, avoiding areas of necrosis or inflammation.

    • Count the number of positively stained tumor cell nuclei and the total number of tumor cells within these fields (a minimum of 500-1000 cells is recommended for accuracy).[9]

    • Calculate the Labeling Index (LI) using the following formula:

      • LI (%) = (Number of Positive Nuclei / Total Number of Tumor Nuclei) x 100

  • Interpretation: A statistically significant decrease in the Ki-67 or PCNA Labeling Index in the this compound-treated group compared to the vehicle-control group indicates an effective anti-proliferative response. This data can be correlated with other endpoints, such as tumor volume reduction, to build a comprehensive picture of drug efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Liarozole Solubility Issues for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Liarozole in in vitro settings. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use a fresh, high-purity (hygroscopic) grade of DMSO to ensure optimal solubility.[3][4]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The solubility of this compound in DMSO is high, with sources reporting concentrations ranging from 55 mg/mL to 250 mg/mL.[1][3][4] For practical purposes, preparing a stock solution in the 10-50 mM range is common for most in vitro applications.

Q3: My this compound is precipitating when I add it to my cell culture medium. What is causing this?

A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature.[1][5] This phenomenon, often referred to as "kinetic" solubility, occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly diluted into an aqueous environment where its solubility is much lower.[6]

Q4: What is the mechanism of action of this compound?

A4: this compound is a retinoic acid metabolism-blocking agent (RAMBA).[3][7] It functions by inhibiting the cytochrome P450 enzyme, CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA).[3][7][8] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous ATRA.[8][9] This elevated ATRA then binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cell proliferation, differentiation, and other cellular processes.[10]

Troubleshooting Guide

Issue: this compound precipitates out of solution immediately upon addition to cell culture medium.

Possible Cause Troubleshooting Step
Rapid Dilution Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed (37°C) cell culture medium with gentle vortexing. Then, add this intermediate dilution to the final volume of the cell culture medium.[1]
High Final Concentration of this compound Ensure the final working concentration of this compound in your experiment is within the typical effective range (e.g., 0.01 - 10 µM) and below its aqueous solubility limit.[4][11]
High Final Concentration of DMSO The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced precipitation and cellular toxicity.[10][12]
Temperature Shock Pre-warming both the this compound stock solution and the cell culture medium to 37°C before mixing can help prevent precipitation caused by temperature differences.[1]
Media Components Certain components in the cell culture medium may interact with this compound, reducing its solubility. If possible, test the solubility in a simpler buffered solution (e.g., PBS) first. Be aware of potential interactions with serum proteins.[12][13]

Issue: The prepared this compound stock solution appears cloudy or contains visible particles.

Possible Cause Troubleshooting Step
Incomplete Dissolution Use sonication to aid the dissolution of this compound in DMSO.[1][4] Ensure the solution is completely clear before use.
Low-Quality or Old DMSO Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.[3][4]
Incorrect Storage Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[3][4] Protect the stock solution from light.[3]

Quantitative Data

Table 1: Solubility of this compound in DMSO

Compound FormConcentration (mg/mL)Molar Concentration (mM)Reference
This compound55178.13[1]
This compound100323.88[3]
This compound dihydrochloride250654.98[4]

Table 2: Recommended Working Concentrations for In Vitro Experiments

Cell Line/SystemEffective Concentration RangeApplicationReference
MCF-7 cells0.01 - 10 µMInhibition of cell proliferation[4][11]
Mesenchymal cells1 µMInhibition of chondrogenesis[4]
Hamster liver microsomesIC50 = 2.2 µMInhibition of retinoic acid metabolism[1]
Rat liver homogenateIC50 = 0.14 µMInhibition of retinoic acid metabolism[1]
Dunning prostate cancer homogenateIC50 = 0.26 µMInhibition of retinoic acid metabolism[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 308.77 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out 3.09 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell Culture Experiments (Example: Final concentration of 1 µM)

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.

    • Serial Dilution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium in a sterile microcentrifuge tube. This will result in a 100 µM intermediate solution. Mix gently by flicking the tube.

      • Add the required volume of the 100 µM intermediate solution to your cell culture plate. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

    • Direct Dilution (for lower stock concentrations or higher final DMSO tolerance):

      • If a higher final DMSO concentration is acceptable (e.g., 0.1%), you can perform a more direct dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution. This can be challenging for small volumes. A serial dilution is generally recommended to improve accuracy and minimize precipitation.

    • Immediately after adding the this compound solution to the cells, gently swirl the plate to ensure even distribution.

    • Remember to include a vehicle control in your experiment, which consists of the same final concentration of DMSO used to treat the cells with this compound.

Visualizations

Liarozole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CYP26 CYP26 (P450 Enzyme) This compound->CYP26 Inhibits Metabolites Inactive Metabolites CYP26->Metabolites Metabolizes ATRA All-trans-Retinoic Acid (ATRA) ATRA->CYP26 RAR RAR ATRA->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RAR_RXR_nuc RAR-RXR RAR_RXR->RAR_RXR_nuc Translocation RARE RARE (Retinoic Acid Response Element) RAR_RXR_nuc->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: this compound's mechanism of action via inhibition of CYP26.

Liarozole_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (sonicate if needed) weigh->dissolve aliquot 3. Aliquot dissolve->aliquot store 4. Store at -20°C/-80°C aliquot->store thaw 5. Thaw Stock store->thaw serial_dilute 7. Serial Dilution into Medium thaw->serial_dilute warm_media 6. Pre-warm Medium (37°C) warm_media->serial_dilute add_to_cells 8. Add to Cells serial_dilute->add_to_cells incubate 9. Incubate add_to_cells->incubate analyze 10. Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

Troubleshooting_Logic cluster_stock Check Stock Solution cluster_dilution_process Review Dilution Protocol start Precipitation Observed? is_clear Is stock clear? start->is_clear Yes sonicate Sonicate stock is_clear->sonicate No is_gradual Gradual dilution? is_clear->is_gradual Yes check_dmso Use fresh DMSO check_dmso->is_clear sonicate->check_dmso pre_warm Pre-warm solutions? is_gradual->pre_warm Yes solution Problem Solved is_gradual->solution No, implement gradual dilution final_dmso Final [DMSO] < 0.5%? pre_warm->final_dmso Yes pre_warm->solution No, pre-warm solutions final_dmso->solution Yes final_dmso->solution No, lower final [DMSO]

Caption: Troubleshooting logic for this compound precipitation issues.

References

Assessing the stability of Liarozole in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Liarozole in cell culture experiments, with a specific focus on assessing its stability in different media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA).[1][2][3] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous retinoic acid, leading to retinoid-mimetic effects.[4]

Q2: What are the basic chemical properties and solubility of this compound?

A2: this compound is typically supplied as an off-white to light yellow solid. It is highly soluble in DMSO (>20 mg/mL) and the dihydrochloride salt form is also soluble in water.[5][6] It is crucial to prepare a concentrated stock solution in an appropriate solvent before diluting it to the final working concentration in aqueous cell culture media to avoid precipitation.[7]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[7] To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes.[8] Store these aliquots protected from light.[1][5] For long-term stability, storage at -80°C is recommended for up to 6 months, while for short-term use, -20°C is suitable for up to 1 month.[1][8]

Q4: What factors can affect the stability of this compound in my cell culture medium?

A4: The stability of small molecules like this compound in cell culture media can be influenced by several factors:

  • Media Composition: Components like amino acids (e.g., cysteine), vitamins, and metal ions (e.g., iron, copper) can impact drug stability through oxidative or reductive reactions.[9][10]

  • pH: The pH of the culture medium can affect the chemical stability of compounds. Standard media are buffered around pH 7.4, but cellular metabolism can cause shifts.[11]

  • Light Exposure: this compound stock solutions should be protected from light, and this precaution should extend to treated cultures, as light can cause photodegradation of photosensitive compounds.[5][12]

  • Temperature: Although cultures are maintained at 37°C, the stability of the compound in the media over long incubation periods (days) can be a concern.

  • Serum Content: Components of fetal bovine serum (FBS), such as albumin, can sometimes bind to and stabilize small molecules. Conversely, enzymes present in serum could potentially metabolize the compound.[12]

Data Presentation: Properties and Storage

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 115575-11-6[5][13]
Molecular Formula C₁₇H₁₃ClN₄[5][13]
Molecular Weight 308.76 g/mol [5][13]
Appearance Off-white to light yellow solid[13]
Solubility >20 mg/mL in DMSO[5]

Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)

Storage TemperatureRecommended DurationKey ConsiderationsSource(s)
-80°C Up to 6 monthsPreferred for long-term storage.[1][8]
-20°C Up to 1 monthSuitable for short-term storage.[1][8]
General N/AProtect from light; aliquot to avoid freeze-thaw cycles.[5][8]

Signaling Pathway and Workflow Diagrams

Liarozole_Mechanism cluster_cell Cell This compound This compound CYP26 CYP26 Enzyme This compound->CYP26 Inhibits Metabolites Inactive Metabolites (e.g., 4-hydroxy-RA) CYP26->Metabolites Produces atRA_in All-trans-Retinoic Acid (atRA) atRA_in->CYP26 Metabolized by RAR_RXR RAR/RXR Heterodimer atRA_in->RAR_RXR Binds & Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to GeneExp Target Gene Expression RARE->GeneExp Regulates

Caption: Mechanism of action for this compound in a target cell.

Stability_Workflow prep_media 1. Prepare Cell Culture Media (e.g., DMEM, RPMI-1640) spike_lia 2. Spike Media with this compound (Final Concentration) prep_media->spike_lia incubate 3. Incubate Under Culture Conditions (37°C, 5% CO₂, +/- Cells) spike_lia->incubate sample 4. Collect Aliquots at Time Points (e.g., 0, 6, 12, 24, 48h) incubate->sample prep_hplc 5. Prepare Samples for Analysis (e.g., Protein Precipitation) sample->prep_hplc hplc 6. Analyze by HPLC/LC-MS prep_hplc->hplc analyze 7. Quantify this compound Concentration & Calculate Degradation Rate hplc->analyze

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting Guide

Q: I am not observing the expected biological effect (e.g., changes in cell proliferation or differentiation) after this compound treatment. What could be the issue?

A: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Compound Integrity: Has the stock solution been stored correctly (aliquoted, protected from light, at -80°C)?[1][8] Repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare a fresh stock solution from a new vial of powder.

  • Working Concentration: Is the final concentration in the culture medium appropriate for your cell line? Effective concentrations can range from the low micromolar (µM) range.[1][14] Perform a dose-response experiment to determine the optimal concentration.

  • This compound Stability in Media: this compound may be unstable in your specific cell culture medium over the course of the experiment. Assess its stability directly using the protocol provided below (see Experimental Protocol 2).

  • Cellular Metabolism: Your cell line may not express CYP26 or may have low endogenous retinoic acid levels, meaning there is no metabolic pathway for this compound to inhibit. Confirm CYP26 expression via qPCR or Western blot.

  • Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic and consistent across all conditions, including the vehicle control (typically ≤ 0.1%).[15]

Troubleshooting_Tree start No Biological Effect Observed with this compound check_stock Is the stock solution prepared and stored correctly? start->check_stock remake_stock Action: Prepare fresh stock solution from new powder. check_stock->remake_stock No check_conc Is the working concentration optimal? check_stock->check_conc Yes dose_response Action: Perform a dose-response experiment. check_conc->dose_response No/Unsure check_stability Is this compound stable in your specific culture medium? check_conc->check_stability Yes run_stability Action: Run stability assay (See Protocol 2). check_stability->run_stability No/Unsure check_target Does the cell line express the target enzyme (CYP26)? check_stability->check_target Yes confirm_exp Action: Confirm CYP26 expression (qPCR/WB). check_target->confirm_exp No/Unsure end Consult further literature for your specific cell model. check_target->end Yes

References

Technical Support Center: Managing Retinoid-Like Side Effects of Liarozole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liarozole in animal models. The information is designed to help anticipate and manage the retinoid-like side effects associated with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause retinoid-like side effects?

A1: this compound is an imidazole-based compound that acts as a retinoic acid metabolism-blocking agent (RAMBA).[1] It specifically inhibits the cytochrome P450 enzyme CYP26, which is responsible for the 4-hydroxylation and subsequent inactivation of all-trans-retinoic acid (atRA).[2] By blocking this metabolic pathway, this compound leads to an increase in the endogenous levels of atRA in tissues where CYP26 is expressed, such as the skin.[3] This elevation of atRA levels mimics a state of hypervitaminosis A, leading to a range of retinoid-like side effects.

Q2: What are the most common retinoid-like side effects observed in animal models treated with this compound?

A2: Based on preclinical studies with retinoids and clinical observations with this compound, the most common side effects in animal models are expected to be mucocutaneous.[3][4] These include:

  • Skin: Erythema (redness), dryness, scaling, pruritus (itching), and alopecia (hair loss).

  • Mucous membranes: Cheilitis (inflammation of the lips), dry mouth, and epistaxis (nosebleeds).

Other potential systemic side effects, characteristic of hypervitaminosis A, may include:

  • Headache and signs of neurological distress.

  • Bone and joint pain.[4]

  • Changes in liver enzyme levels.[5]

  • Teratogenicity (birth defects).

Q3: At what dose levels are these side effects typically observed?

A3: The dose at which side effects are observed can vary depending on the animal species, strain, and duration of treatment. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. However, existing data can provide a starting point for dose selection.

Q4: Are there any known species differences in sensitivity to this compound's side effects?

A4: While specific comparative toxicology studies for this compound across different species are not extensively published, it is a general principle in toxicology that species can differ in their response to xenobiotics. For retinoids in general, humans are considered more sensitive to the teratogenic effects than rodents like hamsters.[4] Therefore, it is essential to carefully monitor all animal models for adverse effects and not assume a direct translation of toxicity data between species.

Q5: How can I distinguish between the intended therapeutic effects and the adverse side effects of this compound?

A5: This can be challenging as some of the biological effects of increased retinoic acid may be desirable in one context (e.g., anti-keratinizing effects in a model of skin disease) but considered a side effect in another. The key is to have well-defined primary and secondary endpoints for your study. Therapeutic effects should be measured against your specific disease model's parameters, while side effects are typically assessed through a combination of clinical observations, body weight monitoring, and, if necessary, hematology and clinical chemistry. Establishing a clear scoring system for expected side effects before the study begins is critical.

II. Troubleshooting Guides

Troubleshooting Guide 1: Managing Dermatological Side Effects
Observed Issue Potential Cause Recommended Action(s)
Mild to moderate skin erythema, scaling, or pruritus. Elevated local concentrations of retinoic acid leading to inflammation and epidermal turnover.1. Topical Emollients: Apply a thin layer of a non-medicated, fragrance-free emollient to the affected area to hydrate the skin and reduce irritation. 2. Environmental Enrichment: Provide appropriate bedding and enrichment to discourage excessive scratching. 3. Dose Reduction: If irritation persists or worsens, consider a dose reduction of this compound.
Severe, widespread erythema, ulceration, or hair loss. Significant systemic or local retinoid toxicity.1. Immediate Cessation of Dosing: Temporarily suspend this compound administration. 2. Veterinary Consultation: Consult with the institutional veterinarian for potential supportive care, which may include systemic analgesics or anti-inflammatory agents. 3. Dose Re-evaluation: Once the animal has recovered, re-initiate treatment at a significantly lower dose or consider discontinuing the animal from the study.
Cheilitis (cracked, inflamed lips). Drying effect of retinoids on mucous membranes.1. Soft Food: Provide softened or moist chow to reduce mechanical irritation during eating. 2. Topical Barrier: With veterinary approval, a thin layer of a veterinary-grade lip balm or lanolin may be applied.
Troubleshooting Guide 2: Managing Systemic Side Effects
Observed Issue Potential Cause Recommended Action(s)
Reduced activity, hunched posture, or signs of headache (e.g., head pressing). Retinoid-induced neurological effects.1. Careful Observation: Increase the frequency of clinical observations. 2. Supportive Care: Ensure easy access to food and water. Provide a quiet and comfortable environment. 3. Dose Reduction/Cessation: If signs are persistent or severe, reduce the dose or temporarily cease treatment. Consult a veterinarian about potential analgesic options.
Lameness, reluctance to move, or guarding of limbs. Retinoid-induced bone or joint pain.1. Handle with Care: Minimize handling and when necessary, provide gentle support. 2. Palliative Care: Provide soft bedding and ensure food and water are easily accessible without the need for extensive movement. 3. Analgesia: Consult with a veterinarian regarding appropriate analgesic administration.[3] 4. Dose Adjustment: A dose reduction or cessation of this compound may be necessary.
Significant weight loss (>10-15% of baseline). Decreased food intake due to malaise, dry mouth, or other systemic toxicities.1. Dietary Support: Provide highly palatable, moist, and energy-dense food. 2. Hydration: Monitor for dehydration and provide supplemental hydration if necessary (e.g., subcutaneous fluids, with veterinary guidance). 3. Dose Evaluation: This is a significant adverse event and warrants a dose reduction or temporary cessation of treatment.
Elevated liver enzymes (ALT, AST) in terminal blood samples. Potential for retinoid-induced hepatotoxicity.1. Dose-dependency: Analyze if the enzyme elevation is dose-dependent. 2. Histopathology: Correlate with liver histopathology to assess for cellular damage. 3. Future Studies: Consider including interim blood collection points in future studies to monitor liver function during treatment.

III. Data Presentation

Table 1: Dose-Response of this compound on Plasma Retinoic Acid Levels in Rats

Oral Dose of this compound (mg/kg)Mean Plasma All-trans-Retinoic Acid (ng/mL) ± SEM
Vehicle Control< 0.5
51.4 ± 0.1
202.9 ± 0.1

Data adapted from Van Wauwe et al., 1992.[1]

Table 2: Incidence of Common Adverse Events in a Human Clinical Trial of Oral this compound for Psoriasis

Adverse EventPlacebo (%)This compound 50 mg/day (%)This compound 75 mg/day (%)This compound 150 mg/day (%)
Dry Skin11141725
Pruritus14201422
Cheilitis33914
Headache991114

Data from a human study, presented for illustrative purposes of expected side effect profile. Adapted from a study on the treatment of psoriasis with oral this compound.[5]

IV. Experimental Protocols

Protocol 1: Dose-Ranging Study to Determine the Maximum Tolerated Dose (MTD) of this compound

Objective: To identify the highest dose of this compound that can be administered to a specific animal model for the duration of the planned experiment without causing mortality or severe morbidity.

Methodology:

  • Animal Model: Select the appropriate species, strain, sex, and age of the animals for your study.

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per sex per group) to a vehicle control group and at least 3-4 escalating dose groups of this compound.

  • Dose Selection: Based on available literature, start with a low dose (e.g., 5 mg/kg in rats) and escalate by a factor of 2-3 for subsequent groups.[1]

  • Administration: Administer this compound via the intended route for your main study (e.g., oral gavage).

  • Monitoring:

    • Clinical Observations: Conduct detailed clinical observations at least twice daily. Use a scoring sheet to record posture, activity level, grooming, and any signs of skin irritation, neurological distress, or pain.

    • Body Weight: Record body weight daily. A sustained weight loss of >15% is a common endpoint.

    • Food and Water Intake: Monitor daily.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or a sustained body weight loss of more than 15%. This dose is then typically used as the high dose in the main study.

Protocol 2: Assessment and Management of Dermatological Side Effects

Objective: To systematically score and manage skin-related adverse effects of this compound.

Methodology:

  • Baseline Assessment: Before the first dose, carefully examine the skin and fur of each animal and record the baseline condition.

  • Scoring System: Develop a simple, standardized scoring system for dermatological side effects. For example:

    • Erythema: 0 = No redness; 1 = Mild, patchy redness; 2 = Moderate, widespread redness; 3 = Severe, intense redness.

    • Scaling: 0 = No scaling; 1 = Mild flaking; 2 = Moderate scaling; 3 = Severe, sheet-like scaling.

    • Alopecia: 0 = No hair loss; 1 = Patchy hair loss; 2 = Widespread hair loss.

  • Regular Assessment: Score each animal at least 3 times per week.

  • Management:

    • For scores of 1 in any category, continue monitoring.

    • For scores of 2, consider applying a thin layer of a non-medicated emollient to the affected area.

    • For scores of 3, or if the animal shows signs of distress due to the skin condition, consult the troubleshooting guide and a veterinarian. This may be a humane endpoint for the animal.

V. Visualizations

Liarozole_Mechanism_of_Action Retinol Retinol (Vitamin A) atRA All-trans-Retinoic Acid (atRA) (Active Metabolite) Retinol->atRA Metabolism CYP26 CYP26 Enzyme atRA->CYP26 RAR_RXR Retinoic Acid Receptors (RAR/RXR) in Nucleus atRA->RAR_RXR Binds to Inactive_Metabolites Inactive Metabolites (e.g., 4-hydroxy-RA) This compound This compound This compound->CYP26 Inhibits CYP26->Inactive_Metabolites 4-hydroxylation Gene_Transcription Gene Transcription (Cellular Differentiation, Proliferation, etc.) RAR_RXR->Gene_Transcription Regulates Side_Effects Retinoid-like Side Effects Gene_Transcription->Side_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start of Study: Administer this compound Monitor Daily Clinical Monitoring (Skin, Behavior, Body Weight) Start->Monitor No_Adverse_Effects No Adverse Effects Monitor->No_Adverse_Effects No Adverse_Effects Adverse Effects Observed Monitor->Adverse_Effects Yes No_Adverse_Effects->Monitor Assess_Severity Assess Severity Adverse_Effects->Assess_Severity Mild Mild Assess_Severity->Mild Mild Moderate Moderate Assess_Severity->Moderate Moderate Severe Severe Assess_Severity->Severe Severe Supportive_Care Supportive Care (e.g., Emollients, Soft Food) Mild->Supportive_Care Dose_Reduction Consider Dose Reduction Moderate->Dose_Reduction Stop_Dosing Stop Dosing & Consult Vet Consider Humane Endpoint Severe->Stop_Dosing Continue_Monitoring Continue Monitoring Supportive_Care->Continue_Monitoring Dose_Reduction->Continue_Monitoring Continue_Monitoring->Monitor

Caption: Troubleshooting workflow for managing side effects.

Experimental_Design Animal_Acclimation Animal Acclimation (7 days) Randomization Randomization into Groups Animal_Acclimation->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound (Low Dose) Randomization->Group2 Group3 Group 3: This compound (High Dose) Randomization->Group3 Group4 Group 4: This compound (High Dose) + Management Strategy Randomization->Group4 Treatment_Period Treatment Period (e.g., 28 days) - Daily Dosing - Regular Monitoring Group1->Treatment_Period Group2->Treatment_Period Group3->Treatment_Period Group4->Treatment_Period Endpoints Endpoint Analysis - Efficacy Measures - Toxicity Scoring - Blood/Tissue Collection Treatment_Period->Endpoints

Caption: Sample experimental design for evaluating a management strategy.

References

Strategies for Preventing Liarozole Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Liarozole to prevent its degradation during storage and experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, an imidazole derivative, is susceptible to degradation influenced by several environmental factors. The primary factors of concern are:

  • pH: Stability can be pH-dependent. Deviations from an optimal pH range can lead to hydrolysis or other chemical degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound in both solid and solution forms.

  • Light: Exposure to light, particularly UV light, may induce photodegradation. It is recommended to protect this compound from light.[1]

Q2: How should I store the solid (powder) form of this compound?

A2: For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[2] It is crucial to keep the container tightly sealed to protect it from moisture.

Q3: I've prepared a stock solution of this compound in DMSO. What are the recommended storage conditions and for how long is it stable?

A3: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is imperative to protect these solutions from light.[1][3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: Precipitation can occur, especially if the solution has been stored at a lower temperature than that at which it was prepared. Gentle warming and/or sonication can be used to redissolve the this compound.[2][4] Before use, always ensure the solution is clear and homogenous.

Q5: What solvents are recommended for preparing this compound solutions for in vitro and in vivo experiments?

A5:

  • In Vitro: DMSO is a common solvent for preparing concentrated stock solutions of this compound.[2] For cell-based assays, further dilution of the DMSO stock into aqueous cell culture medium is necessary. It is advisable to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

  • In Vivo: For animal studies, co-solvent systems are often required to maintain this compound's solubility and bioavailability. Commonly used formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][4]

    • 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

    • 10% DMSO and 90% Corn Oil.[4]

Q6: I need to prepare a working solution in an aqueous buffer for my experiment. Are there any compatibility issues I should be aware of?

A6: When diluting a concentrated DMSO stock solution of this compound into an aqueous buffer, precipitation can be an issue. To mitigate this, it is recommended to first dilute the stock solution in a stepwise manner with DMSO before adding it to the aqueous buffer.[2] Pre-warming the aqueous buffer to 37°C before adding the this compound solution can also help prevent precipitation.[2] The stability of this compound can be pH-dependent; therefore, it is crucial to control and monitor the pH of your experimental buffer.

Q7: How does pH affect the stability of this compound in aqueous solutions?

Quantitative Data on Stability

The following tables summarize the available stability data for this compound and a structurally related imidazole compound to provide guidance on storage and handling.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C3 years[2]Keep container tightly sealed and protected from moisture.
Stock Solution in DMSO -80°C6 months[3]Protect from light. Aliquot to avoid freeze-thaw cycles.
-20°C1 month[3]Protect from light. Aliquot to avoid freeze-thaw cycles.

Table 2: Illustrative pH-Dependent Degradation of a Structurally Related Imidazole Compound (Prochloraz) in Aqueous Solution *

pHHalf-Life (t½) in Days (at 1.0 µg/mL)Dissipation after 60 Days (at 1.0 µg/mL)
4.0 18.490.5%
7.0 22.688.2%
9.2 15.893.8%

*Data is for the imidazole fungicide Prochloraz and is intended to be illustrative of the potential pH-dependent stability of imidazole compounds.[5][7] Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or vials to minimize exposure to light and repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture Experiments

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) sterile cell culture medium

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentration. It is recommended to perform intermediate dilutions to ensure accuracy and minimize precipitation.

    • When diluting, add the this compound solution to the cell culture medium and mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of media components.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically <0.5%).

    • Prepare the working solution fresh for each experiment and use it promptly.[4]

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and handling to prevent degradation.

Liarozole_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic_Acid Retinaldehyde->Retinoic_Acid Oxidation CYP26 CYP26 Retinoic_Acid->CYP26 Metabolized by RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Inactive_Metabolites Inactive_Metabolites CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibits RARE RARE RAR_RXR->RARE Binds to Gene_Transcription Gene_Transcription RARE->Gene_Transcription Regulates Liarozole_Handling_Workflow Liarozole_Powder This compound Powder (-20°C Storage) Prepare_Stock_Solution Prepare Stock Solution (DMSO) Liarozole_Powder->Prepare_Stock_Solution Aliquot_Stock Aliquot Stock Solution (Single-use volumes) Prepare_Stock_Solution->Aliquot_Stock Store_Aliquots Store Aliquots (-80°C or -20°C) Protect from Light Aliquot_Stock->Store_Aliquots Prepare_Working_Solution Prepare Working Solution (Dilute in Media/Buffer) Store_Aliquots->Prepare_Working_Solution Use_in_Experiment Use Immediately in Experiment Prepare_Working_Solution->Use_in_Experiment

References

Addressing Liarozole-induced skin irritation in topical application studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Topical Liarozole Application Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with topical this compound formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to skin irritation observed during pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the skin?

A1: this compound is an imidazole-containing compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2] It inhibits the cytochrome P450 enzyme system, specifically CYP26, which is responsible for the 4-hydroxylation and subsequent breakdown of all-trans-retinoic acid (ATRA).[3][4] By blocking this metabolic pathway, topical application of this compound leads to an increase in the endogenous levels of ATRA in the skin.[1][5] This elevation in ATRA mimics the effects of exogenously applied retinoids, influencing cellular proliferation and differentiation.[3][6]

Q2: What are the common signs of skin irritation observed with topical this compound and similar compounds?

A2: Topical application of this compound and other retinoid-like compounds can lead to localized skin irritation, often referred to as "retinoid dermatitis".[7] Common signs and symptoms include:

  • Erythema (redness)[8]

  • Pruritus (itching)[8]

  • Burning or stinging sensation[9]

  • Dryness and scaling[10]

  • Peeling of the skin[7]

Q3: At what point in my study should I be concerned about the observed skin irritation?

A3: Mild to moderate skin irritation is a known side effect of topical retinoids and RAMBAs, especially during the initial phase of treatment.[10][11] However, you should be concerned if the irritation becomes severe, is associated with significant discomfort, or leads to poor subject compliance. Severe reactions may include intense erythema, edema, blistering, or the formation of eschar.[12] It is crucial to have predefined criteria for acceptable levels of irritation in your study protocol.

Q4: Can the formulation vehicle contribute to skin irritation?

A4: Yes, the vehicle and its excipients can significantly impact skin tolerability.[13] Components such as preservatives, emulsifiers, and penetration enhancers can disrupt the skin barrier and cause irritation, independent of the active pharmaceutical ingredient (API).[13] When troubleshooting unexpected irritation, it is essential to evaluate the irritation potential of the vehicle alone.

Troubleshooting Guides

This section provides a systematic approach to addressing common issues encountered during topical this compound studies.

Guide 1: Unexpectedly High Incidence or Severity of Skin Irritation

Problem: Your study is showing a higher-than-expected incidence or severity of erythema, pruritus, or other signs of skin irritation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Concentration Too High - Review the dose-response relationship from pre-clinical studies. - Consider including a lower concentration arm in your next study. - Titrate the dose, starting with a lower concentration and gradually increasing to the target concentration.
Formulation Vehicle is Irritating - Conduct a patch test with the vehicle alone to assess its irritancy potential.[14] - Evaluate individual excipients for their known irritation profiles. - Consider reformulating with alternative, less irritating excipients.[13]
Application Frequency or Duration is Excessive - Reduce the frequency of application (e.g., from twice daily to once daily or every other day).[8] - Decrease the duration of exposure in patch testing protocols.
Compromised Skin Barrier in Study Population - Ensure inclusion/exclusion criteria account for pre-existing skin conditions that may compromise the skin barrier. - Assess the baseline skin condition of subjects more thoroughly.
Incorrect Application Technique - Re-train study staff and subjects on the proper application technique, ensuring a thin, even layer is applied. - Provide clear instructions on the amount of product to be used.
Guide 2: Inconsistent or Variable Skin Irritation Results

Problem: There is high variability in skin irritation scores between subjects or even between different application sites on the same subject.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Homogeneity in the Formulation - Review the manufacturing process to ensure consistent mixing and homogenization.[15] - Perform content uniformity testing on different batches of the formulation.
Inconsistent Application by Subjects/Staff - Standardize the application procedure with clear, visual instructions. - Use a standardized measure for the amount of product to be applied (e.g., a pea-sized amount).
Inter-Observer Variability in Scoring - Provide comprehensive training to all personnel responsible for scoring skin reactions, using a standardized scoring system (e.g., Draize scale).[16] - Use photographic standards to calibrate scoring. - Consider using instrumental methods for assessing erythema (e.g., colorimetry) to supplement visual scoring.
Biological Variability - Increase the sample size of your study to account for biological variability. - Analyze data for subgroups that may be more susceptible to irritation.

Data Presentation: Illustrative Skin Irritation Scores for Topical Retinoids

Due to the limited availability of public, quantitative skin irritation data specifically for topical this compound, the following tables present illustrative data from clinical studies of other topical retinoids (tazarotene and tretinoin) to demonstrate how such data is typically captured and presented. This data can serve as a benchmark for what might be expected in topical this compound studies.

Table 1: Investigator-Assessed Cutaneous Safety and Tolerability of Tretinoin Gel 0.05%

Data adapted from a combined analysis of two randomized clinical studies.[17]

Parameter Severity Score (0-3 Scale) Baseline Week 2 Week 4 Week 8 Week 12
Erythema Mean Score0.40.50.40.30.2
Scaling Mean Score0.30.40.30.20.1
Itching Mean Score0.20.30.20.10.1
Burning/Stinging Mean Score0.10.20.10.10.1

Scoring Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe

Table 2: Treatment-Related Adverse Events with Tazarotene 0.045% Lotion vs. Tazarotene 0.1% Cream

Data adapted from a Phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study.[18]

Adverse Event Tazarotene 0.045% Lotion (n=70) Tazarotene 0.1% Cream (n=71)
Application Site Pain 2 (2.9%)4 (5.6%)
Application Site Dryness 1 (1.4%)2 (2.8%)
Application Site Erythema 1 (1.4%)1 (1.4%)

Experimental Protocols

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

Based on OECD Test Guideline 439.[19]

Objective: To assess the skin irritation potential of a topical this compound formulation using a reconstructed human epidermis model.

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage of differentiation according to the manufacturer's instructions.

  • Formulation Application: A precise amount of the test formulation (e.g., 25 µL for liquids/gels or 25 mg for solids/semi-solids) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Exposure: The tissues are exposed to the test material for a defined period, typically 60 minutes.[20]

  • Rinsing and Post-Incubation: Following exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Tissue viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

  • Extraction and Measurement: The formazan salt is extracted from the tissues, and the optical density is measured using a spectrophotometer.

  • Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. A mean viability of ≤ 50% is indicative of an irritant potential.[21]

Protocol 2: In Vivo Acute Dermal Irritation/Corrosion Study (Draize Test)

Based on OECD Test Guideline 404.

Objective: To assess the potential for a topical this compound formulation to cause skin irritation in an animal model (typically albino rabbits).

Methodology:

  • Animal Preparation: A day before the test, the fur on the dorsal area of the trunk of the test animals is clipped.

  • Formulation Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The application site is covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The patch is left in place for a 4-hour exposure period.

  • Removal and Observation: After 4 hours, the patch is removed, and any residual test substance is cleaned from the skin.

  • Scoring of Skin Reactions: The application site is examined for erythema/eschar formation and edema at 1, 24, 48, and 72 hours after patch removal. Observations are also made for up to 14 days to assess the reversibility of any observed effects.

  • Draize Scoring System: Skin reactions are graded using the Draize scoring system (see table below).[12]

Table 3: Draize Dermal Irritation Scoring System [12]

Reaction Score Description
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)
Protocol 3: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the irritation and sensitization potential of a topical this compound formulation in human subjects.[22]

Methodology:

  • Induction Phase:

    • A small amount of the test material is applied to the skin (typically the back) under a semi-occlusive or occlusive patch.

    • The patch is worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is graded for any skin reactions before each new patch application.[23]

  • Rest Phase: A two-week rest period with no applications follows the induction phase.

  • Challenge Phase:

    • After the rest period, a challenge patch is applied to a naive skin site (a site not previously exposed).

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for any signs of irritation or allergic reaction at 48 and 96 hours post-application.

Visualizations

Signaling Pathway of Retinoid-Induced Skin Irritation

G This compound Topical this compound CYP26 CYP26 Enzyme This compound->CYP26 Inhibits ATRA Increased Endogenous all-trans-Retinoic Acid (ATRA) CYP26->ATRA Leads to RAR_RXR RAR/RXR Nuclear Receptors ATRA->RAR_RXR Activates Gene_Expression Altered Gene Expression RAR_RXR->Gene_Expression Regulates Keratinocyte Keratinocyte Proliferation & Differentiation Gene_Expression->Keratinocyte Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-8, MCP-1) Gene_Expression->Cytokines Barrier Impaired Skin Barrier Function Keratinocyte->Barrier Irritation Clinical Signs of Irritation (Erythema, Pruritus, Scaling) Barrier->Irritation Inflammation Inflammatory Cell Infiltration Cytokines->Inflammation Inflammation->Irritation

Caption: Signaling pathway of this compound-induced skin irritation.

Experimental Workflow for In Vitro Skin Irritation Testing (RhE Model)

G Start Start: RhE Tissue Culture Application Topical Application of this compound Formulation Start->Application Exposure 60-minute Exposure Application->Exposure Rinse Rinse & Post-Incubate (42 hours) Exposure->Rinse MTT MTT Assay for Cell Viability Rinse->MTT Analysis Data Analysis: % Viability vs. Control MTT->Analysis Result Result: Irritant or Non-Irritant Analysis->Result

Caption: Workflow for in vitro skin irritation testing using an RhE model.

Troubleshooting Logic for Topical Formulation Irritation

G Start High Skin Irritation Observed Check_API Is this compound Concentration Optimized? Start->Check_API Check_Vehicle Test Vehicle Alone for Irritation Check_API->Check_Vehicle Yes Reduce_Conc Action: Reduce Concentration or Titrate Dose Check_API->Reduce_Conc No Check_Application Review Application Protocol Check_Vehicle->Check_Application Vehicle is Not Irritant Reformulate Action: Reformulate Vehicle with Less Irritating Excipients Check_Vehicle->Reformulate Vehicle is Irritant Modify_Protocol Action: Reduce Frequency/ Duration of Application Check_Application->Modify_Protocol Protocol is Aggressive End Re-evaluate Irritation Check_Application->End Protocol is Optimal Reduce_Conc->End Reformulate->End Modify_Protocol->End

Caption: Logical workflow for troubleshooting skin irritation.

References

Technical Support Center: Optimizing Liarozole Delivery for Enhanced In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Liarozole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at optimizing this compound's bioavailability.

Troubleshooting Guides

This section offers solutions to potential issues that may arise during your in vivo studies with this compound, from formulation preparation to data analysis.

Issue 1: Low and Variable Oral Bioavailability

Question: My in vivo study results show low and highly variable plasma concentrations of this compound after oral administration. What could be the cause, and how can I improve it?

Answer:

Low and variable oral bioavailability is a common challenge for poorly water-soluble and lipophilic compounds like this compound. The primary reasons often relate to its limited dissolution in the gastrointestinal (GI) tract and potential first-pass metabolism.

Possible Causes and Solutions:

  • Poor Dissolution: this compound's lipophilicity can lead to poor dissolution in the aqueous environment of the GI tract, which is a rate-limiting step for absorption.

    • Solution 1: Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate.

    • Solution 2: Lipid-Based Formulations: Formulating this compound in lipid-based delivery systems such as self-nanoemulsifying drug delivery systems (SNEDDS) or solid lipid nanoparticles (SLNs) can improve its solubility and absorption. These formulations can utilize the body's natural lipid absorption pathways.

    • Solution 3: Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution by presenting the drug in a higher energy, amorphous state.

  • Inadequate Vehicle Selection: The vehicle used for oral gavage can significantly impact drug solubilization and absorption.

    • Solution: For preclinical studies, consider using a vehicle that can maintain this compound in suspension and promote its absorption. A common vehicle for lipophilic drugs is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% water. However, the optimal vehicle should be determined through formulation screening studies.

  • First-Pass Metabolism: this compound is a substrate for cytochrome P450 enzymes, and significant metabolism in the liver after absorption can reduce its systemic bioavailability.

    • Solution: While this compound itself is a CYP inhibitor, its own metabolism can still be a factor. Advanced delivery systems like nanoparticles can sometimes offer some protection against extensive first-pass metabolism.

Data Presentation: Illustrative Example of Bioavailability Enhancement for a Poorly Soluble Drug

Direct comparative in vivo bioavailability data for different this compound formulations is limited in publicly available literature. However, the following table provides an illustrative example of how a nanoparticle formulation can enhance the oral bioavailability of a poorly water-soluble, lipophilic drug with properties similar to this compound, as compared to a standard drug suspension.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Drug Suspension3,087212,345100
Solid Lipid Nanoparticles (SLNs)10,2744123,4501000

This table is a representative example based on data for a different lipophilic drug to illustrate the potential for bioavailability enhancement with nanoparticle formulations.[1]

Issue 2: Technical Difficulties with Oral Gavage

Question: I am experiencing difficulties with the oral gavage procedure in my rodent models, such as animal stress, regurgitation, or inconsistent dosing. What are the best practices to follow?

Answer:

Proper oral gavage technique is crucial for accurate and humane drug administration.

Best Practices and Troubleshooting:

  • Animal Handling: Acclimatize the animals to handling and the gavage procedure to reduce stress. Gentle and firm restraint is key.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal to minimize the risk of esophageal or stomach perforation. For mice, an 18-20 gauge needle is typically used.

  • Correct Needle Placement: Measure the needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing injury. Mark the needle to indicate the correct insertion depth. The needle should be passed gently along the roof of the mouth and down the esophagus. If resistance is met, do not force it.

  • Dosing Volume: The maximum recommended oral gavage volume for mice is 10 mL/kg. Using the smallest effective volume is advisable to prevent regurgitation and aspiration.

  • Vehicle Viscosity: A vehicle that is too viscous can be difficult to administer and may cause blockages in the gavage needle. Ensure your formulation has a suitable viscosity for accurate dosing.

Issue 3: Unexpected Adverse Effects in Animal Models

Question: My animals are showing signs of toxicity or adverse effects that were not anticipated. What could be the cause?

Answer:

Unexpected adverse effects can arise from the properties of this compound itself, the formulation components, or the experimental procedure.

Possible Causes and Mitigation:

  • Retinoid-like Effects: this compound increases endogenous retinoic acid levels.[2] High local or systemic concentrations can lead to retinoid-like toxicities, such as skin and mucous membrane irritation. Monitor animals for signs of cheilitis (lip inflammation), skin scaling, and hair loss. Consider dose adjustments if these are observed.

  • Vehicle Toxicity: Some formulation components, especially at high concentrations, can cause local or systemic toxicity. For example, high concentrations of DMSO can be toxic. It is essential to run a vehicle-only control group to assess the effects of the formulation itself.

  • Procedural Stress or Injury: Improper gavage technique can cause significant stress and injury, leading to adverse outcomes. Ensure all personnel are thoroughly trained in the procedure.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450 enzyme CYP26A1, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA).[3] By inhibiting this enzyme, this compound increases the endogenous levels of atRA in tissues where CYP26A1 is expressed, such as the skin.[4] This leads to enhanced retinoic acid signaling.

Q2: What are the key pharmacokinetic parameters to measure in a this compound bioavailability study?

A2: The key pharmacokinetic parameters to determine the rate and extent of this compound absorption are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time, which reflects the extent of absorption.

Q3: How should I prepare a this compound formulation for an oral gavage study?

A3: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle for oral administration. A common approach for preclinical studies is to create a suspension. For example, this compound can be suspended in a vehicle like 1% hydroxypropyl methylcellulose. For lipid-based formulations, you would follow specific protocols for preparing SLNs or SNEDDS, which typically involve dissolving the drug in a lipid phase followed by emulsification. Always ensure the final formulation is homogenous to ensure consistent dosing.

Q4: Are there alternative routes of administration to enhance this compound's bioavailability?

A4: Yes, transdermal delivery is a potential alternative to bypass first-pass metabolism. Studies have explored the use of penetration enhancers like cyclodextrins to improve the transdermal flux of this compound.[5] A 20% aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be a suitable transdermal absorption enhancer for this compound in rats.[5]

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study of a this compound Formulation in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.

2. Animals: Male Sprague-Dawley rats (250-300g). Animals should be fasted overnight before dosing, with free access to water.

3. Formulation Preparation (Example: Suspension): a. Weigh the required amount of this compound. b. Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. c. Gradually add the this compound powder to the CMC solution while vortexing to create a homogenous suspension. d. Prepare a fresh suspension on the day of the experiment.

4. Dosing: a. Administer the this compound suspension to the rats via oral gavage at a dose of 10 mg/kg. b. Use a flexible, 18-gauge, ball-tipped gavage needle. c. The dosing volume should be 5 mL/kg.

5. Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until analysis.

6. Sample Analysis: a. Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

7. Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software.

Visualizations

Signaling Pathway of this compound's Action

Figure 1: this compound inhibits CYP26A1, increasing atRA levels and nuclear signaling.
Experimental Workflow for In Vivo Bioavailability Study

Bioavailability_Workflow start Start formulation Prepare this compound Formulation start->formulation dosing Oral Gavage Administration formulation->dosing animal_prep Acclimatize and Fast Rodent Models animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

Figure 2: Workflow for a typical in vivo bioavailability study.
Troubleshooting Logic for Low Bioavailability

Troubleshooting_Logic start Low/Variable Bioavailability Observed check_dissolution Is drug dissolution rate-limiting? start->check_dissolution check_vehicle Is the vehicle appropriate? check_dissolution->check_vehicle No solution_dissolution Optimize Formulation: - Particle Size Reduction - Lipid-Based System - Solid Dispersion check_dissolution->solution_dissolution Yes check_metabolism Is first-pass metabolism a major factor? check_vehicle->check_metabolism Yes solution_vehicle Screen Alternative Vehicles check_vehicle->solution_vehicle No solution_metabolism Consider Alternative Routes (e.g., Transdermal) check_metabolism->solution_metabolism Yes re_evaluate Re-evaluate in vivo check_metabolism->re_evaluate No solution_dissolution->re_evaluate solution_vehicle->re_evaluate solution_metabolism->re_evaluate

Figure 3: A logical approach to troubleshooting low bioavailability.

References

Validation & Comparative

Comparative Analysis of Liarozole and Ketoconazole in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liarozole and Ketoconazole, focusing on their efficacy as aromatase inhibitors. This document synthesizes experimental data on their inhibitory concentrations, broader enzymatic effects, and underlying mechanisms of action, supported by detailed experimental protocols and visual pathway diagrams.

Introduction

Both this compound and Ketoconazole are imidazole-based compounds known to interact with cytochrome P450 enzymes. While Ketoconazole is primarily recognized as an antifungal agent with known anti-steroidogenic properties, this compound has been investigated for its dual role as an aromatase inhibitor and a retinoic acid metabolism blocking agent (RAMBA). This guide offers a comparative study of their effects on aromatase, the key enzyme in estrogen biosynthesis, providing valuable insights for research and development in endocrinology and oncology.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and Ketoconazole on aromatase and other relevant enzymes. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the literature, and thus, the presented values are compiled from various sources.

Table 1: Aromatase (CYP19A1) Inhibition Data

CompoundIC50Experimental SystemReference
Ketoconazole 2 µMRat granulosa cells[1][2]
105 µM (for estradiol)Human granulosa cells[3]
130 µM (for estrone)Human granulosa cells[3]
0.56 µMRat ovary cells
This compound Potent InhibitorGeneral Statement[4]

Table 2: Inhibition of Other Cytochrome P450 Enzymes

CompoundEnzyme InhibitedIC50Biological EffectReference
Ketoconazole C17,20-desmolase23 µMInhibition of androgen synthesis[3]
Cholesterol side-chain cleavage-Inhibition of steroidogenesis[5]
11-hydroxylase-Inhibition of corticosterone synthesis[6]
This compound Retinoic acid 4-hydroxylase1.3 µMInhibition of retinoic acid metabolism[7]
17,20-lyase-Inhibition of testicular androgen synthesis[4]

Mechanisms of Action

Ketoconazole acts as a non-selective inhibitor of several cytochrome P450 enzymes involved in the steroidogenesis pathway. Its primary mechanism in reducing estrogen levels is through the direct inhibition of aromatase. However, its broader inhibitory profile on enzymes like C17,20-desmolase and cholesterol side-chain cleavage enzyme leads to a more generalized suppression of steroid hormone synthesis.[3][5][6]

This compound exhibits a dual mechanism of action. It is a potent inhibitor of aromatase, directly blocking the conversion of androgens to estrogens. Additionally, this compound is a retinoic acid metabolism blocking agent (RAMBA), inhibiting the cytochrome P450-mediated catabolism of all-trans-retinoic acid.[8] This leads to increased intracellular levels of retinoic acid, which can independently exert anti-proliferative effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Ketoconazole.

G Steroidogenesis Pathway and Inhibition Sites Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (SCC) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone CYP19A1 (Aromatase) Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) Ketoconazole Ketoconazole CYP11A1 (SCC) CYP11A1 (SCC) Ketoconazole->CYP11A1 (SCC) CYP17A1 (17,20-lyase) CYP17A1 (17,20-lyase) Ketoconazole->CYP17A1 (17,20-lyase) CYP19A1 (Aromatase) CYP19A1 (Aromatase) Ketoconazole->CYP19A1 (Aromatase) This compound This compound This compound->CYP17A1 (17,20-lyase) This compound->CYP19A1 (Aromatase) G Retinoic Acid Metabolism and this compound Inhibition Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RetinoicAcid all-trans-Retinoic Acid (atRA) Retinaldehyde->RetinoicAcid HydroxyRA 4-hydroxy-atRA RetinoicAcid->HydroxyRA CYP26A1 (RA 4-hydroxylase) OxoRA 4-oxo-atRA HydroxyRA->OxoRA PolarMetabolites Polar Metabolites OxoRA->PolarMetabolites This compound This compound CYP26A1 (RA 4-hydroxylase) CYP26A1 (RA 4-hydroxylase) This compound->CYP26A1 (RA 4-hydroxylase)

References

Liarozole vs. Acitretin: A Comparative Analysis of Mechanisms in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanisms of action between psoriasis treatments is paramount for future innovation. This guide provides an in-depth comparison of Liarozole and Acitretin, two oral retinoid-related therapies for severe psoriasis, supported by experimental data and detailed methodologies.

While both this compound and Acitretin ultimately leverage the retinoid signaling pathway to alleviate psoriatic symptoms, their fundamental approaches diverge significantly. Acitretin, a synthetic second-generation retinoid, acts as a direct agonist for retinoic acid receptors. In contrast, this compound, an imidazole-containing compound, functions as a retinoic acid metabolism blocking agent (RAMBA), indirectly increasing the endogenous levels of all-trans retinoic acid.

Distinct Mechanisms of Action

Acitretin: The Direct Agonist

Acitretin, the active metabolite of etretinate, exerts its therapeutic effects by directly binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors, upon binding with Acitretin, form heterodimers that then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[2][3] This interaction modulates gene transcription, leading to a cascade of effects that counter the psoriatic phenotype.[1][4]

Key molecular actions of Acitretin include:

  • Normalization of Keratinocyte Proliferation and Differentiation: Acitretin helps to correct the abnormal and accelerated growth of epidermal cells characteristic of psoriasis.[4][5]

  • Anti-inflammatory Effects: It reduces the expression of inflammatory cytokines and inhibits the chemotaxis of neutrophils into the epidermis.[2][4]

  • Modulation of T-cell Response: Evidence suggests a role for retinoids in modulating the T-cell response, a key driver of psoriatic inflammation.[1]

This compound: The Indirect Modulator

This compound's mechanism is fundamentally different. It does not directly bind to retinoid receptors. Instead, it potently inhibits the cytochrome P450-dependent metabolism of endogenous all-trans retinoic acid.[6][7][8] Specifically, it blocks the 4-hydroxylation of retinoic acid, the primary inactivation pathway.[9] This inhibition leads to an accumulation of endogenous retinoic acid in both the skin and plasma, thereby amplifying the natural retinoid signaling cascade.[6][7] The elevated levels of endogenous retinoic acid then bind to RARs and RXRs, initiating the same downstream effects as synthetic retinoids like Acitretin.[7]

Comparative Efficacy and Cellular Effects

Despite their distinct mechanisms, clinical and cell biological studies have shown that this compound and Acitretin produce comparable therapeutic outcomes in patients with severe plaque psoriasis.[8]

ParameterThis compoundAcitretin
Primary Mechanism Inhibition of endogenous retinoic acid metabolismDirect agonist of RARs and RXRs
Target Cytochrome P450 (CYP26)Retinoic Acid Receptors (RARs) & Retinoid X Receptors (RXRs)
Effect on Retinoic Acid Increases endogenous levelsMimics the action of retinoic acid

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways for Acitretin and this compound.

Acitretin_Mechanism cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acitretin Acitretin CRABP CRABP Acitretin->CRABP Binds to RAR RAR CRABP->RAR Transports to Nucleus RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Normalization Normalization of Keratinocyte Differentiation Gene_Transcription->Normalization Gene_Transcription->Normalization Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory Gene_Transcription->Anti_inflammatory Antiproliferative Antiproliferative Effects Gene_Transcription->Antiproliferative Gene_Transcription->Antiproliferative

Caption: Acitretin directly binds to nuclear receptors to modulate gene expression.

Liarozole_Mechanism cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Endogenous_RA Endogenous Retinoic Acid (RA) Retinol->Endogenous_RA Metabolized to CYP26 Cytochrome P450 (CYP26) Endogenous_RA->CYP26 Metabolized by RAR RAR Endogenous_RA->RAR Binds to Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites This compound This compound This compound->CYP26 Inhibits RXR RXR RAR->RXR Heterodimerizes with RARE RARE RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Normalization Normalization of Keratinocyte Differentiation Gene_Transcription->Normalization Gene_Transcription->Normalization Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory Gene_Transcription->Anti_inflammatory Antiproliferative Antiproliferative Effects Gene_Transcription->Antiproliferative Gene_Transcription->Antiproliferative

Caption: this compound inhibits an enzyme to increase endogenous retinoic acid levels.

Experimental Data: A Head-to-Head Comparison

A double-blind, randomized clinical study directly compared the effects of oral this compound and Acitretin in patients with severe plaque psoriasis over a 12-week period.[8] The key findings are summarized below:

Outcome MeasureThis compound-treated GroupAcitretin-treated GroupStatistical Significance (between groups)
Psoriasis Area and Severity Index (PASI) Score Reduction Significant reduction (P ≤ 0.05) from baselineSignificant reduction (P ≤ 0.05) from baselineNo significant difference
Markers for Inflammation (Neutrophils) Significant decreaseSignificant decreaseNo significant difference
Epidermal Proliferation (Ki-67-positive cells) Significant decreaseSignificant decreaseNo significant difference
Normal Differentiation (Transglutaminase) Significant increaseSignificant increaseNo significant difference
Abnormal Differentiation (Cytokeratin 16, SKALP) Significant decreaseSignificant decreaseNo significant difference

Data adapted from a study on the effects of oral this compound on epidermal proliferation and differentiation in severe plaque psoriasis.[8]

These results indicate that despite their different modes of action, both drugs achieve similar clinical and cellular improvements in psoriatic lesions.[8]

Experimental Protocols

Key Study: Comparative Analysis of this compound and Acitretin

The following provides a detailed methodology for the key comparative study cited:

  • Study Design: A double-blind, randomized clinical study involving 20 patients with severe plaque psoriasis.[8]

  • Treatment Arms:

    • This compound group

    • Acitretin group

  • Duration: 12 weeks of treatment.[8]

  • Assessments:

    • Clinical: Psoriasis Area and Severity Index (PASI) scores were recorded at baseline and at the end of the 12-week treatment period.

    • Cell Biological: Skin biopsies were taken from both lesional and uninvolved skin at baseline and after 12 weeks of treatment. Immunohistochemical analysis was performed to assess markers for:

      • Inflammation (neutrophils)

      • Epidermal proliferation (Ki-67-positive cells)

      • Normal differentiation (transglutaminase)

      • Abnormal differentiation (cytokeratin 16 and skin-derived antileucoproteinase [SKALP])

  • Statistical Analysis: Statistical tests were used to compare the changes in clinical and cell biological scores from baseline within each group and to compare the outcomes between the two treatment groups. A P-value of ≤ 0.05 was considered statistically significant.[8]

Conclusion

References

Liarozole's Off-Target Effects in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug candidate's activity is paramount. This guide provides a comparative analysis of the off-target effects of liarozole, a retinoic acid metabolism blocking agent (RAMBA), in preclinical models. By examining its performance against other relevant compounds, this document aims to offer a clear perspective on its selectivity and potential liabilities.

This compound's primary therapeutic action stems from its inhibition of cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of retinoic acid (RA). This inhibition leads to increased endogenous RA levels, making it a candidate for treating disorders like psoriasis and ichthyosis.[1][2][3] However, its imidazole moiety predisposes it to interactions with other cytochrome P450 (CYP) enzymes, leading to off-target effects.[4] This guide compares this compound with ketoconazole, a broad-spectrum CYP inhibitor; talarozole, a more selective CYP26 inhibitor; and DX308, a dual inhibitor of CYP26A1 and CYP26B1, to provide a comprehensive overview of its preclinical off-target profile.

Comparative Inhibition of Cytochrome P450 Enzymes

A key aspect of this compound's off-target profile is its interaction with various CYP450 enzymes beyond its intended CYP26 targets. The following table summarizes the inhibitory activity of this compound and its comparators against a panel of key drug-metabolizing enzymes.

CompoundCYP26A1 (IC50)CYP26B1 (IC50)CYP3A4 (IC50)CYP2D6CYP2C19CYP2B6CYP19 (Aromatase)Other Off-Target CYPs
This compound 2-3 µM[1]Preferential Inhibition[5]Inhibition noted[1]---Potent Inhibition[6]CYP2S1 Inhibition, 17,20-lyase inhibition[6]
Ketoconazole 87.5% inhibition (concentration not specified)[7]-Potent Inhibition---Inhibition notedBroad-spectrum inhibitor[2]
Talarozole 4-5 nM[1]Potent Inhibition[5]----Less likely to interact due to structure[8]-
DX308 51 nM[9]51 nM[9]>10 µM[9]>10 µM>10 µM>10 µMNo effect at 0.1 µM[9]-

Note: "-" indicates data not available in the provided search results.

Signaling Pathways and Off-Target Mechanisms

The following diagrams illustrate the intended on-target pathway of this compound and its key off-target interactions observed in preclinical models.

cluster_on_target On-Target Pathway: Retinoic Acid Metabolism Retinoic Acid Retinoic Acid CYP26A1/B1 CYP26A1/B1 Retinoic Acid->CYP26A1/B1 Metabolized by Inactive Metabolites Inactive Metabolites CYP26A1/B1->Inactive Metabolites This compound This compound This compound->CYP26A1/B1 Inhibits Talarozole Talarozole Talarozole->CYP26A1/B1 Inhibits DX308 DX308 DX308->CYP26A1/B1 Inhibits

On-Target Pathway of this compound and Comparators

cluster_off_target Off-Target Pathways of this compound This compound This compound Androgen Biosynthesis Androgen Biosynthesis This compound->Androgen Biosynthesis Inhibits Other CYPs (e.g., CYP3A4, CYP19) Other CYPs (e.g., CYP3A4, CYP19) This compound->Other CYPs (e.g., CYP3A4, CYP19) Inhibits Testosterone Biosynthesis Testosterone Biosynthesis Androgen Biosynthesis->Testosterone Biosynthesis Estrogen Synthesis Estrogen Synthesis Other CYPs (e.g., CYP3A4, CYP19)->Estrogen Synthesis

Key Off-Target Pathways of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key assays used to evaluate the on- and off-target effects of this compound and its alternatives.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit 50% of the activity of a specific CYP isozyme.

Experimental Workflow:

Start Start Incubate Incubate Human Liver Microsomes or Recombinant CYPs with Test Compound & Substrate Start->Incubate Metabolite_Detection Detect Metabolite Formation (LC-MS/MS) Incubate->Metabolite_Detection Calculate_IC50 Calculate IC50 Value Metabolite_Detection->Calculate_IC50 End End Calculate_IC50->End

CYP450 Inhibition Assay Workflow

Methodology:

  • Preparation: A specific CYP isozyme substrate and human liver microsomes (or recombinant CYP enzymes) are prepared in a suitable buffer. The test compound (e.g., this compound) is prepared in a series of concentrations.[1]

  • Incubation: The enzyme preparation is incubated with the isoform-specific substrate and varying concentrations of the test compound. A vehicle control (without the test compound) is also run.[1]

  • Metabolite Quantification: Following incubation, the reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.[1]

Retinoic Acid Metabolism Assay

This assay assesses the ability of a compound to inhibit the metabolism of retinoic acid, primarily by CYP26 enzymes.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., hamster liver microsomes, HepG2 cells) is cultured and treated with all-trans-retinoic acid (atRA) in the presence or absence of the test compound (e.g., this compound).[4][11]

  • Extraction: After a defined incubation period, the cells and media are collected, and retinoids are extracted.

  • Quantification: The levels of atRA and its metabolites are quantified using high-performance liquid chromatography (HPLC).[11]

  • Analysis: The inhibitory effect of the test compound is determined by comparing the amount of atRA metabolized in the treated versus untreated cells.

Androgen Biosynthesis Inhibition Assay

This assay evaluates the effect of a compound on the production of androgens, such as testosterone.

Methodology:

  • Model System: Preclinical models can include in vivo studies in male rats or dogs, or in vitro studies using testicular or adrenal tissue homogenates.[2]

  • Treatment: Animals are administered the test compound, or tissue homogenates are incubated with the compound.

  • Hormone Measurement: Testosterone levels in plasma (in vivo) or in the incubation medium (in vitro) are measured using appropriate techniques, such as radioimmunoassay (RIA) or LC-MS/MS.

  • Analysis: The inhibitory effect is determined by comparing testosterone levels in the treated group to a control group. This compound has been shown to be twice as potent as ketoconazole at inhibiting testosterone biosynthesis in male rats and dogs.[2]

Discussion and Conclusion

The preclinical data demonstrate that while this compound is an effective inhibitor of retinoic acid metabolism, it exhibits significant off-target activity, particularly against CYP19 (aromatase) and other CYP enzymes involved in steroidogenesis.[2][6] This lack of selectivity, likely attributable to its imidazole structure, contrasts with the more favorable profiles of newer generation RAMBAs like talarozole and DX308.[1][8]

Talarozole, for instance, shows significantly greater potency for CYP26A1 inhibition with an IC50 in the nanomolar range, compared to this compound's micromolar activity.[1] DX308, a non-azole inhibitor, displays high selectivity for CYP26A1 and CYP26B1 with minimal off-target activity on other major metabolic CYPs.[9] Ketoconazole, while also an imidazole derivative, serves as a benchmark for broad-spectrum CYP inhibition and its associated risks, such as hepatotoxicity.[2][12]

References

Liarozole's Synergistic Potential with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Liarozole with chemotherapy agents, supported by experimental data. This compound, an imidazole derivative, is primarily recognized for its role as a retinoic acid metabolism-blocking agent (RAMBA). Its synergistic activity has been most notably documented in combination with retinoic acid (RA) across various cancer cell lines. This guide will delve into the quantitative data from these studies, detail the experimental protocols, and visualize the underlying mechanisms of action.

Data Presentation: Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound is quantified by its ability to enhance the anti-proliferative effects of other agents, allowing for lower effective doses and potentially mitigating toxicity. The following tables summarize key quantitative data from studies investigating the combination of this compound with all-trans-retinoic acid (tRA).

Cell LineCancer TypeAgentIC50 (Single Agent)CombinationEffectReference
MCF-7Breast Cancerall-trans-retinoic acid2 x 10-8 MThis compound (10-6 M) + tRA (10-8 M)Greater antiproliferative effect than 10-7 M tRA alone.[1][1]
MCF-7Breast CancerThis compound35% inhibition at 10-5 MThis compound + tRA>10-fold enhancement of tRA's antiproliferative effect.[1][1]
DU145Prostate CancerRetinoic Acid18% growth inhibitionThis compound + RASignificantly amplified pro-apoptotic actions of RA.[2][2]
DU145Prostate CancerThis compoundModest effect on cell growthThis compound + RADose-dependent enhancement of RA-induced DNA fragmentation.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)

This protocol is based on the methodology described for MCF-7 human breast cancer cells.[1]

  • Cell Seeding: MCF-7 cells are seeded in 96-well microtiter plates at an appropriate density to ensure exponential growth during the experiment.

  • Drug Exposure: After an initial incubation period to allow for cell attachment, the cells are exposed to various concentrations of all-trans-retinoic acid, this compound, or a combination of both. The exposure duration is typically 9 days.[1]

  • MTT Incubation: Following drug exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated for a period that allows for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell growth inhibition is calculated as a percentage of the control (untreated) cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined from the dose-response curves.

Apoptosis Assay (TUNEL Assay)

This protocol is based on the methodology used for DU145 human prostate cancer cells.[2]

  • Cell Culture and Treatment: DU145 cells are cultured on glass coverslips and treated with retinoic acid, this compound, or a combination for a specified period.

  • Cell Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution and then permeabilized to allow for the entry of labeling reagents.

  • TdT-Mediated dUTP Nick End Labeling (TUNEL): The TUNEL assay is performed using a commercial kit. This involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Microscopy: The cells are then visualized using fluorescence microscopy to detect the labeled, apoptotic cells.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Signaling Pathways and Experimental Workflows

Mechanism of this compound's Synergistic Action

This compound's primary mechanism of action involves the inhibition of cytochrome P450 enzymes, specifically CYP26A1, which are responsible for the catabolism of retinoic acid.[3] By blocking this metabolic pathway, this compound increases the intracellular concentration of endogenous and exogenously administered retinoic acid, thereby enhancing its biological effects, including cell differentiation and apoptosis.

Liarozole_Mechanism cluster_cell Cancer Cell RA_ext Exogenous Retinoic Acid RA_int Intracellular Retinoic Acid RA_ext->RA_int This compound This compound CYP26A1 CYP26A1 (P450 Enzyme) This compound->CYP26A1 Inhibits RA_int->CYP26A1 Metabolized by RAR_RXR RAR/RXR Receptors RA_int->RAR_RXR Binds to Metabolites Inactive Metabolites CYP26A1->Metabolites RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Activates Gene_Expression Target Gene Expression (e.g., Tumor Suppressors) RARE->Gene_Expression Regulates Apoptosis Apoptosis & Differentiation Gene_Expression->Apoptosis

Caption: this compound inhibits CYP26A1, increasing intracellular retinoic acid and enhancing its anti-cancer effects.

General Workflow for Assessing Drug Synergy

The following diagram illustrates a typical workflow for evaluating the synergistic effects of two compounds in vitro.

Synergy_Workflow cluster_workflow In Vitro Synergy Assessment start Select Cancer Cell Line dose_response Single Agent Dose-Response Curves (Drug A & Drug B) start->dose_response ic50 Determine IC50 for each drug dose_response->ic50 combination_design Design Combination Matrix (Fixed Ratio or Checkerboard) ic50->combination_design combination_assay Perform Combination Viability/Apoptosis Assay combination_design->combination_assay data_analysis Analyze Data using Combination Index (CI) Method (e.g., Chou-Talalay) combination_assay->data_analysis synergy_conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) data_analysis->synergy_conclusion

Caption: A streamlined workflow for determining the synergistic, additive, or antagonistic effects of drug combinations.

References

Cross-validation of Liarozole's Effects in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer effects of Liarozole across various cancer cell lines. This compound, an imidazole derivative, primarily functions as a retinoic acid metabolism blocking agent (RAMBA), leading to increased intracellular levels of retinoic acid (RA) and subsequent modulation of cellular processes like proliferation and differentiation.[1] Additionally, it exhibits aromatase inhibitory properties.[1] This guide objectively compares this compound's performance with alternative treatments and provides supporting experimental data and detailed protocols.

Data Presentation: this compound's Efficacy Across Cancer Cell Lines

The following tables summarize the quantitative effects of this compound, alone or in combination with other agents, on various cancer cell lines.

Table 1: Antiproliferative Effects of this compound in Combination with All-Trans-Retinoic Acid (ATRA) in Breast Cancer Cells

Cell LineTreatmentConcentrationGrowth InhibitionReference
MCF-7ATRA alone2 x 10⁻⁸ M50%[2]
MCF-7This compound alone10⁻⁵ M35%[2]
MCF-7ATRA (10⁻⁸ M) + this compound (10⁻⁶ M)-> Inhibition by ATRA (10⁻⁷ M) alone[2]

Table 2: Effects of this compound on Prostate Cancer Cells

Cell LineTreatmentEffectQuantitative DataReference
DU 145This compound + 1α,25-dihydroxyvitamin D3Synergistic growth inhibition-[3]
DU 145This compound + RetinoidsAmplifies retinoid-induced apoptosis-
PC-3ML-B2This compound fumarateReduced tumor growth and metastasis-[4]
PC-3ML-B2This compound fumarateInhibited cell invasion and collagenase IV secretion-[4]

Table 3: Inhibition of Retinoic Acid Metabolism by this compound

Cell Line/SystemThis compound ConcentrationReduction in Polar Metabolites of RAReference
MCF-710⁻⁵ M87%[2]
10T1/210⁻⁵ MComplete protection of RA from catabolism over 48h[5]

Comparative Analysis: this compound vs. Alternative Agents

This compound's unique mechanism of action as a RAMBA distinguishes it from other anti-cancer agents.

  • Versus other Aromatase Inhibitors in Breast Cancer: While third-generation aromatase inhibitors like letrozole, anastrozole, and exemestane are highly effective in treating estrogen receptor-positive breast cancer, this compound offers a dual mechanism by not only inhibiting estrogen synthesis but also potentiating the anti-cancer effects of retinoic acid.[1][6][7] This could be particularly advantageous in tumors where RA signaling pathways are dysregulated.

  • Versus Ketoconazole in Prostate Cancer: Both this compound and Ketoconazole are imidazole derivatives with anti-cancer properties. Ketoconazole, at high doses, inhibits testicular and adrenal androgen biosynthesis.[1] While both have shown efficacy, this compound's primary mechanism in prostate cancer appears to be the potentiation of retinoid effects rather than direct hormonal suppression, potentially leading to a different side-effect profile.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cell lines like MCF-7.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS

  • This compound and/or All-Trans-Retinoic Acid (ATRA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound, ATRA, or a combination of both. Include untreated control wells.

  • Incubate the plates for the desired duration (e.g., 9 days, as described in some studies).[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the untreated control.

Apoptosis Assay (TUNEL Assay)

This protocol is designed to detect apoptosis in prostate cancer cells (e.g., DU 145) treated with this compound and retinoids.

Materials:

  • DU 145 cells

  • This compound and/or retinoid treatment

  • TUNEL assay kit (containing TdT enzyme, BrdUTP, and anti-BrdU antibody)

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture DU 145 cells and treat them with this compound and/or a retinoid for the desired time.

  • Harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Perform the TUNEL reaction according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and BrdUTP.

  • Stain the cells with a fluorescently labeled anti-BrdU antibody.

  • Counterstain with PI to analyze the cell cycle.

  • Analyze the samples using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Western Blot for Bcl-2 Expression

This protocol can be used to assess the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 in cancer cells.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Bcl-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated control cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression of Bcl-2.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Liarozole_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Retinoic Acid (RA) Retinoic Acid (RA) RA_cyto Retinoic Acid Retinoic Acid (RA)->RA_cyto CYP26A1 CYP26A1 (P450 enzyme) RA_cyto->CYP26A1 Metabolized by RAR Retinoic Acid Receptor (RAR) RA_cyto->RAR This compound This compound This compound->CYP26A1 Inhibits Inactive Metabolites Inactive Metabolites CYP26A1->Inactive Metabolites RAR-RXR Complex RAR-RXR Heterodimer RAR->RAR-RXR Complex RXR Retinoid X Receptor (RXR) RXR->RAR-RXR Complex RARE Retinoic Acid Response Element (RARE) RAR-RXR Complex->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Regulates Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Differentiation Differentiation Gene Transcription->Differentiation Apoptosis Apoptosis Gene Transcription->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow: Cell Viability Assessment

MTT_Workflow Start Start Seed Cells Seed Cancer Cells in 96-well plate Start->Seed Cells Treatment Treat with this compound and/or other agents Seed Cells->Treatment Incubation Incubate for defined period Treatment->Incubation Add MTT Add MTT Reagent Incubation->Add MTT Incubate MTT Incubate for 4 hours Add MTT->Incubate MTT Solubilize Add DMSO to dissolve Formazan Incubate MTT->Solubilize Measure Absorbance Read Absorbance at 570 nm Solubilize->Measure Absorbance Analyze Data Calculate % Growth Inhibition Measure Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for MTT-based cell viability assay.

Logical Relationship: this compound's Synergistic Effect with Retinoic Acid

Synergistic_Effect This compound This compound CYP26A1 Inhibition Inhibition of CYP26A1 This compound->CYP26A1 Inhibition Retinoic Acid (RA) Retinoic Acid (RA) Increased RA Increased Intracellular Retinoic Acid Levels Retinoic Acid (RA)->Increased RA CYP26A1 Inhibition->Increased RA Leads to Enhanced Signaling Enhanced RA Signaling Increased RA->Enhanced Signaling Potentiated Effects Potentiated Anti-Cancer Effects (e.g., Apoptosis, Growth Inhibition) Enhanced Signaling->Potentiated Effects

Caption: Synergism between this compound and Retinoic Acid.

References

Safety Operating Guide

Proper Disposal Procedures for Liarozole

Author: BenchChem Technical Support Team. Date: November 2025

The following provides a comprehensive, step-by-step guide for the proper and safe disposal of Liarozole, ensuring the safety of laboratory personnel and the protection of the environment. This compound is an investigational drug and requires careful handling and disposal in accordance with regulatory guidelines.

Hazard Profile of this compound

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary safety precautions and disposal methods.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[1][2]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Collect spillage.[1]
Skin Irritation Causes skin irritation.[2]Handle with appropriate personal protective equipment (PPE).
Eye Irritation Causes serious eye irritation.[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust. Use in a well-ventilated area.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for the disposal of unused, expired, or waste this compound in a research or drug development setting.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including pure substance, solutions, partially used vials, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, clearly labeled hazardous waste container.[3]

3. Containerization of Waste

  • Primary Container: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.[3] The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".

4. Disposal Pathway Determination

The disposal of investigational drugs like this compound must adhere to federal, state, and local regulations.[1] The primary recommended disposal method is through a licensed hazardous waste management company.

  • Contact Environmental Health and Safety (EHS): Consult your institution's EHS department to determine the specific procedures for hazardous chemical waste disposal.[4] They will provide guidance on approved vendors and documentation requirements.

  • Return to Sponsor: For clinical trial materials, the protocol may require returning unused or expired investigational products to the study sponsor.[5][6] Always follow the sponsor's instructions for disposition and destruction.

5. On-site Management and Storage

  • Storage: Store the hazardous waste container in a secure, designated satellite accumulation area until it is collected by EHS or a licensed waste vendor.

  • Documentation: Maintain accurate records of the disposed this compound, including the quantity and date of disposal. This is particularly critical in a regulated research environment.[7]

6. Final Disposal Method

  • Incineration: The most common and recommended method for the destruction of pharmaceutical waste is high-temperature incineration by a permitted hazardous waste facility.[4][7] This ensures the complete destruction of the active compound.

  • Avoid Improper Disposal:

    • Do NOT dispose of this compound down the drain or in the regular trash.[3] This is to prevent environmental contamination due to its high aquatic toxicity.[1]

    • Do NOT attempt to neutralize the chemical in the lab unless you have a specific, validated protocol and the necessary safety equipment.

7. Accidental Spills

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE.

  • Contain the spill using an absorbent material suitable for chemical spills.

  • Clean the area and decontaminate surfaces.

  • Collect all cleanup materials in a labeled hazardous waste container for disposal.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated (Unused, Expired, Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Collect in a Labeled, Leak-Proof Hazardous Waste Container segregate->container clinical_trial Is this part of a clinical trial? container->clinical_trial follow_sponsor Follow Sponsor's Protocol (Return or Documented Destruction) clinical_trial->follow_sponsor Yes contact_ehs Contact Institutional EHS clinical_trial->contact_ehs No end Disposal Complete follow_sponsor->end store Store Securely in Satellite Accumulation Area contact_ehs->store pickup Arrange for Pickup by Licensed Waste Vendor store->pickup incineration Final Disposal via High-Temperature Incineration pickup->incineration incineration->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling Liarozole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Liarozole

This document provides crucial safety, handling, and disposal protocols for this compound, a retinoic acid metabolism-blocking agent and cytochrome P450 inhibitor.[1] Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and professionals involved in drug development and laboratory research.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is imperative to prevent its release into the environment. While one safety data sheet (SDS) does not classify the substance under the Globally Harmonized System (GHS), it is best practice to adhere to the more cautious classification.[2]

Table 1: GHS Hazard Summary for this compound

Hazard Class Category Hazard Statement Precautionary Statement Codes
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed P264, P270, P301 + P312, P330, P501
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life P273, P391
Chronic Aquatic Toxicity Category 1 H410: Very toxic to aquatic life with long lasting effects P273, P391, P501

Data sourced from supplier safety data sheets.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The required level of protection depends on the specific procedure being performed.

Table 2: Recommended Personal Protective Equipment

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (e.g., weighing, aliquoting powder) Safety goggles with side-shields[2] Protective gloves[2] Impervious clothing (e.g., lab coat)[2] Suitable respirator if dust formation is likely or ventilation is inadequate[2]
Handling Solutions Safety goggles with side-shields[2] Protective gloves[2] Impervious clothing (e.g., lab coat)[2] Not generally required if handled in a certified chemical fume hood
Cleaning Spills Safety goggles with side-shields[2] Protective gloves[2] Impervious clothing[2] Suitable respirator[2]

Note: One supplier SDS indicates that no specific recommendation for glove material can be given due to a lack of testing. It is advisable to consult with your institution's safety officer to select a glove with appropriate chemical resistance.

PPE_Decision_Tree start Start: this compound Handling Task task_type What is the physical form of this compound? start->task_type solid Solid (Powder) task_type->solid Solid liquid Liquid (Solution) task_type->liquid Liquid ventilation Is the task performed in a certified chemical fume hood? solid->ventilation ppe_liquid_hood Required PPE: - Safety Goggles - Protective Gloves - Lab Coat liquid->ppe_liquid_hood ppe_solid_hood Required PPE: - Safety Goggles - Protective Gloves - Lab Coat ventilation->ppe_solid_hood Yes ppe_solid_bench Required PPE: - Safety Goggles - Protective Gloves - Lab Coat - Respiratory Protection ventilation->ppe_solid_bench No

Caption: PPE selection decision tree for handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance. The following workflow outlines the key steps from receipt to final disposal of waste.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage or leaks.

    • Log the chemical into the laboratory inventory.

    • Store in a tightly sealed container in a cool, well-ventilated area designated for toxic chemicals.[2]

    • Recommended storage temperatures are -20°C for the powder form and -80°C for solutions.[2]

    • Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]

  • Preparation and Use:

    • All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a ventilated enclosure to avoid dust and aerosol formation.[2]

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Wear the appropriate PPE as outlined in Table 2.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Wash hands and skin thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2]

  • Spill Management:

    • In case of a spill, evacuate personnel to a safe area.[2]

    • Wear full PPE, including respiratory protection, before re-entering the area.[2]

    • For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[2]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Collect all contaminated materials into a sealed, properly labeled hazardous waste container.

    • Decontaminate the spill area with alcohol or another suitable solvent, and wash thoroughly.[2]

Liarozole_Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receive 1. Receive & Inspect store 2. Log & Store Securely (-20°C Powder / -80°C Solution) receive->store ppe 3. Don Appropriate PPE store->ppe weigh 4. Weigh/Handle in Fume Hood ppe->weigh experiment 5. Perform Experiment weigh->experiment spill Emergency: Spill weigh->spill decontaminate 6. Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill waste 7. Collect Waste (Solid & Liquid) decontaminate->waste dispose 8. Dispose via EHS waste->dispose spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liarozole
Reactant of Route 2
Liarozole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.